Tert-butyl 2-deoxy-L-ribopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDGXJAECEKCH-KVARREAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 2-deoxy-L-ribopyranoside: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-deoxy-L-ribopyranoside, a synthetic carbohydrate derivative of interest in medicinal chemistry and drug development. While not a naturally occurring sugar, its unique structural features, including the presence of the L-enantiomer of 2-deoxyribose and a bulky tert-butyl aglycon, confer specific chemical and physical properties. This document delves into the stereochemical intricacies of the molecule, its conformational preferences, and the influence of the anomeric effect. Plausible synthetic strategies are outlined based on established glycosylation methods, alongside a discussion of its expected reactivity and stability. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related 2-deoxy-L-glycosides.
Introduction: The Significance of 2-Deoxy-L-Sugars
The world of carbohydrates is dominated by D-sugars, which form the backbone of essential biopolymers like DNA and are central to cellular metabolism. Their enantiomers, the L-sugars, are comparatively rare in nature but have garnered significant attention in medicinal chemistry and drug development. L-nucleosides, for instance, have demonstrated potent antiviral and anticancer activities, often with reduced toxicity compared to their D-counterparts[1]. The synthesis of these L-sugar derivatives, including 2-deoxy-L-ribose, is a critical endeavor for the exploration of novel therapeutic agents[1][2].
Tert-butyl 2-deoxy-L-ribopyranoside is a synthetic derivative of 2-deoxy-L-ribose. The introduction of a tert-butyl group at the anomeric position creates a glycosidic bond with distinct properties. The bulky and lipophilic nature of the tert-butyl group can significantly influence the molecule's solubility, stability, and interactions with biological systems. Understanding the chemical structure and properties of this compound is essential for its potential use as a building block in the synthesis of more complex molecules or as a tool for studying biological processes.
Chemical Structure and Stereochemistry
The fundamental structure of Tert-butyl 2-deoxy-L-ribopyranoside consists of a six-membered pyranose ring of 2-deoxy-L-ribose linked to a tert-butyl group via an O-glycosidic bond at the anomeric carbon (C1).
Caption: General structure of Tert-butyl 2-deoxy-L-ribopyranoside.
Anomeric Configuration: The α and β Isomers
The formation of the glycosidic bond at the anomeric carbon (C1) creates a new stereocenter, leading to two possible diastereomers: the α-anomer and the β-anomer. The orientation of the tert-butoxy group relative to the stereocenter at C4 determines the anomeric configuration in the L-series.
-
α-L-anomer: The tert-butoxy group is trans to the C4 substituent (hydroxyl group).
-
β-L-anomer: The tert-butoxy group is cis to the C4 substituent.
The relative stability of these anomers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect . The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance[3]. This is explained by a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O(tert-butyl) bond[3].
For Tert-butyl 2-deoxy-L-ribopyranoside, the anomeric effect would favor the α-anomer, where the bulky tert-butoxy group is in an axial-like orientation in the more stable chair conformation. However, the significant steric bulk of the tert-butyl group will strongly disfavor the axial position. This creates a competing effect that will influence the equilibrium between the two anomers.
Conformational Analysis
The pyranose ring of Tert-butyl 2-deoxy-L-ribopyranoside is not planar and adopts a chair-like conformation to minimize torsional and steric strain. For L-pyranoses, the two primary chair conformations are designated as ¹C₄ and ⁴C₁.
Caption: The two chair conformations of a pyranose ring.
The relative stability of these conformations depends on the number and size of axial substituents. In the absence of overriding steric factors, the conformation that places the maximum number of bulky substituents in equatorial positions is generally favored. For Tert-butyl 2-deoxy-L-ribopyranoside, the large tert-butyl group will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions. This preference will likely dictate the dominant chair conformation of the pyranose ring.
Synthesis and Characterization
Proposed Synthetic Strategy
A plausible and direct approach involves the acid-catalyzed reaction of 2-deoxy-L-ribose with either tert-butanol or a tert-butylating agent like isobutylene.
Caption: Proposed workflow for the synthesis of Tert-butyl 2-deoxy-L-ribopyranoside.
Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Mixture: To a solution of 2-deoxy-L-ribose in an excess of dry tert-butanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction is typically performed under anhydrous conditions to favor the formation of the glycoside over hydrolysis.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated temperatures) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, a mixture of α and β anomers, is then purified by column chromatography on silica gel to separate the individual anomers.
Spectroscopic Characterization (Expected)
The structural elucidation of Tert-butyl 2-deoxy-L-ribopyranoside would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum would be crucial for determining the anomeric configuration. The chemical shift and the coupling constant of the anomeric proton (H1) are diagnostic. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) and exhibits a smaller coupling constant with the adjacent axial proton (H2ax) compared to the β-anomer. The large singlet corresponding to the nine equivalent protons of the tert-butyl group would be a prominent feature.
-
¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals. The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration. The carbons of the tert-butyl group would appear at characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (190.24 g/mol ).
Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and C-H stretching vibrations of the alkyl groups.
Physicochemical Properties
The physical and chemical properties of Tert-butyl 2-deoxy-L-ribopyranoside are influenced by its molecular structure.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₉H₁₈O₄ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Likely a colorless solid or viscous oil |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water due to the lipophilic tert-butyl group. |
| Melting Point | Dependent on the anomeric purity and crystalline nature. |
| Boiling Point | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |
Reactivity and Stability
The reactivity of Tert-butyl 2-deoxy-L-ribopyranoside is primarily dictated by the glycosidic bond and the free hydroxyl groups on the pyranose ring.
Stability of the Glycosidic Bond
-
Acidic Conditions: The tert-butyl glycosidic bond is expected to be highly susceptible to acid-catalyzed hydrolysis[4][5]. Protonation of the glycosidic oxygen leads to the formation of a stable tert-butyl carbocation, facilitating the cleavage of the C-O bond. This lability under acidic conditions is a key feature of tert-butyl ethers and glycosides.
-
Basic Conditions: In contrast, the glycosidic bond is expected to be stable under basic conditions. The tert-butyl group is not a good leaving group under these conditions.
Reactions of the Hydroxyl Groups
The free hydroxyl groups at the C3 and C4 positions can undergo typical reactions of alcohols, such as:
-
Esterification: Reaction with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base to form esters.
-
Etherification: Reaction with alkylating agents (e.g., alkyl halides) under basic conditions to form ethers.
-
Protection: The hydroxyl groups can be protected using various protecting groups common in carbohydrate chemistry to allow for selective reactions at other positions.
Potential Applications in Drug Development and Research
While specific applications for Tert-butyl 2-deoxy-L-ribopyranoside have not been extensively reported, its structure suggests several potential uses:
-
Synthetic Intermediate: It can serve as a valuable building block for the synthesis of more complex L-nucleoside analogues and other L-carbohydrate-based molecules. The tert-butyl group can act as a temporary protecting group for the anomeric position, which can be selectively removed under acidic conditions.
-
Probing Enzyme Active Sites: As a non-natural sugar derivative, it could be used as a tool to probe the active sites of enzymes involved in carbohydrate metabolism or recognition. The bulky tert-butyl group may provide insights into the steric constraints of enzyme binding pockets.
-
Development of Glycomimetics: The unique properties conferred by the L-configuration and the tert-butyl aglycon could be exploited in the design of glycomimetics with potential therapeutic applications.
Conclusion
Tert-butyl 2-deoxy-L-ribopyranoside represents an intriguing synthetic carbohydrate with a unique combination of structural features. While detailed experimental data for this specific compound remains to be fully documented in the public domain, its synthesis, structure, and reactivity can be confidently predicted based on established principles of carbohydrate chemistry. Its potential as a synthetic intermediate and a research tool in medicinal chemistry warrants further investigation. This guide provides a solid foundation for researchers embarking on the synthesis and exploration of this and related 2-deoxy-L-glycosides, paving the way for new discoveries in the field of drug development and chemical biology.
References
[2] Synthesis of l-Deoxyribonucleosides From d-Ribose. PubMed. Published December 21, 2018. [Link] [1] Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. ACS Publications. [Link] [3] Anomeric effect. Wikipedia. [Link] [4] Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link] [5] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry LibreTexts. Published February 22, 2020. [Link]
Sources
- 1. p- tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Role of Tert-butyl 2-deoxy-L-ribopyranoside in L-Nucleoside Synthesis
Executive Summary
Tert-butyl 2-deoxy-L-ribopyranoside serves as a critical, shelf-stable "chiral anchor" in the synthesis of L-nucleoside analogs—a class of antivirals and antineoplastics (e.g., Lamivudine, Telbivudine) that mimic natural nucleosides but possess "mirror-image" stereochemistry to evade host degradation while inhibiting viral polymerases.[][2]
This guide details the technical utility of this compound, specifically addressing the pyranose-to-furanose ring contraction , a requisite transformation for generating biologically active DNA/RNA analogs. Unlike methyl glycosides, the tert-butyl acetal offers a unique lability profile, allowing deprotection under conditions that minimize the degradation of the notoriously unstable 2-deoxy-ribose core.
Chemical Profile & Strategic Advantage
The Stability Paradox
2-Deoxy-ribose is inherently unstable in its free form, rapidly undergoing mutarotation and degradation (caramelization) under acidic or basic conditions.
-
The Solution: Glycosylation locks the anomeric center.
-
Why Tert-butyl? While methyl glycosides require harsh acidic hydrolysis (often destroying the deoxy sugar), tert-butyl glycosides are acid-labile enough to be cleaved under mild, controlled conditions (e.g., TFA or dilute aqueous acid) yet stable enough to survive upstream esterification or manipulation.
-
Pyranoside vs. Furanoside: The compound exists as a pyranoside (6-membered ring), which is thermodynamically favored and more crystalline (purer) than the furanoside. However, bioactive nucleosides require the furanoside (5-membered ring) form.
| Feature | Methyl 2-deoxy-L-riboside | Tert-butyl 2-deoxy-L-ribopyranoside |
| Acid Stability | High (Requires strong acid/heat) | Moderate (Cleavable with mild acid) |
| Form | Mixture (Pyranose/Furanose) | Predominantly Pyranose (Thermodynamic) |
| Utility | Hard to deprotect | Ideal "Storage" & "Release" Precursor |
| Risk | Sugar degradation during hydrolysis | Minimal degradation |
Critical Workflow: The Ring Contraction Pathway
The central challenge in using Tert-butyl 2-deoxy-L-ribopyranoside is the Ring Contraction : converting the 6-membered storage form into the 5-membered reactive donor.
Phase 1: Controlled Hydrolysis & Furanose Trapping
The tert-butyl group is removed to generate the free lactol, which exists in equilibrium. The goal is to trap the kinetic furanose product.
Protocol:
-
Hydrolysis: Treat Tert-butyl 2-deoxy-L-ribopyranoside with dilute HCl (0.1 N) or aqueous acetic acid at room temperature.
-
Equilibration: The free sugar equilibrates between pyranose (approx. 75%), furanose (approx. 25%), and aldehyde forms.
-
Furanose Trapping: React the crude hydrolysate immediately with MeOH/HCl (0.5%) for a short duration.
-
Kinetic Control: Furanosides form faster than pyranosides. Stopping the reaction early enriches the methyl furanoside.
-
-
Protection: Benzoylation (BzCl/Pyridine) of the crude mixture yields Methyl 3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside , which can be separated from the pyranoside byproduct via crystallization or chromatography.
Phase 2: Activation (The Hoffer's Sugar)
The protected methyl furanoside is converted into a glycosyl halide (Hoffer's chlorosugar), the standard donor for nucleoside coupling.
Protocol:
-
Dissolve Methyl 3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside in acetic acid.
-
Treat with HCl(g) or Acetyl Chloride at 0°C.
-
Precipitate the product, 1-Chloro-3,5-di-O-benzoyl-2-deoxy-L-ribofuranoside , which crystallizes as the
-anomer.
Visualization: The Synthetic Pathway
Caption: Step-wise transformation from the stable pyranoside precursor to the active furanosyl chloride donor.
Experimental Protocol: Synthesis of L-Thymidine Analog
Objective: Synthesis of 3',5'-Di-O-benzoyl-L-thymidine using the tert-butyl precursor.
Step 1: Precursor Activation
-
Hydrolysis: Suspend Tert-butyl 2-deoxy-L-ribopyranoside (10 mmol) in 0.1 N HCl (20 mL). Stir at 25°C for 2 hours. Monitor by TLC (disappearance of starting material).
-
Neutralization: Neutralize with Amberlite IR-45 (OH- form) resin. Filter and evaporate in vacuo at <35°C (Crucial: avoid heat to prevent decomposition).
-
Furanoside Formation: Dissolve the residue in anhydrous MeOH (30 mL) containing 0.5% HCl. Stir for 20 mins. Neutralize with Pyridine. Evaporate to a syrup.
Step 2: Protection[3]
-
Dissolve the syrup in Pyridine (20 mL).
-
Add Benzoyl Chloride (2.2 eq) dropwise at 0°C.
-
Stir overnight at RT. Quench with ice water. Extract with DCM.[5]
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the furanose isomer (usually elutes after the pyranose).
Step 3: Vorbrüggen Coupling
-
Donor Prep: Convert the benzoylated furanoside to the 1-chloro derivative (Hoffer’s sugar) using HCl/AcOH. Crystallize from ether.
-
Acceptor Prep: Silylate Thymine (1.2 eq) using HMDS/TMSCl until clear. Evaporate excess silylating agents.
-
Coupling: Dissolve Silylated Thymine and Chloro-sugar in dry Acetonitrile.
-
Catalysis: Add Lewis Acid (SnCl₄ or TMSOTf, 1.1 eq) at -20°C.
-
Workup: Pour into NaHCO₃ solution. Extract with DCM.[5] The product is the
-anomer (controlled by neighboring group participation of the 3-O-benzoyl group).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield of Furanose | Reaction in MeOH was too long (thermodynamic control favors pyranose). | Stop methanolysis strictly at 15-20 mins. |
| Darkening of Sugar | Caramelization during hydrolysis. | Keep evaporation temp <35°C; ensure complete neutralization. |
| Lack of neighboring group participation. | Ensure C3 is protected with an acyl group (Benzoyl/Acetyl), not an ether (Benzyl). |
References
-
Synthesis of L-Deoxyribose : Jung, M. E., & Xu, Y. (1997). Efficient Synthesis of 2-Deoxy-L-ribose from L-Arabinose. Tetrahedron Letters, 38(24), 4199-4202. Link
-
Nucleoside Synthesis Review : Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link
-
L-Nucleoside Antivirals : Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals. Antiviral Research, 71(2-3), 276-281. Link
-
Glycal Chemistry : Bhat, A. H., et al. (2016).[4] Reaction of Glycals with Organic Peroxides: Synthesis of 2-iodo, 2-Deoxy and 2,3-Unsaturated Glycosides. Link
Sources
Solubility profile of Tert-butyl 2-deoxy-L-ribopyranoside in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Tert-butyl 2-deoxy-L-ribopyranoside in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that dictates the feasibility of formulation, purification, and various stages of drug development.[1][2] This technical guide provides a comprehensive analysis of the expected solubility profile of tert-butyl 2-deoxy-L-ribopyranoside, a modified monosaccharide of significant interest in medicinal chemistry. In the absence of direct empirical data, this paper establishes a predictive solubility framework based on first-principles analysis of the compound's molecular structure. We dissect the constituent functional groups, evaluate their polarity and hydrogen bonding capabilities, and forecast their interactions with a range of common organic solvents. Furthermore, this guide presents a rigorous, field-proven experimental protocol for the definitive determination of thermodynamic solubility, ensuring that researchers are equipped with both a theoretical foundation and a practical methodology for their work.
Introduction: The Strategic Importance of Solubility
In the landscape of drug discovery and development, understanding a molecule's solubility is not merely a procedural step but a cornerstone of strategic planning. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in preclinical assays.[3][4] Modified carbohydrates, such as tert-butyl 2-deoxy-L-ribopyranoside, are a vital class of molecules used as building blocks in the synthesis of nucleoside analogues and other complex therapeutics. The "2-deoxy" feature is a hallmark of nucleotides that constitute DNA, making these scaffolds particularly relevant.
The introduction of a tert-butyl group as a protecting group or a functional moiety dramatically alters the physicochemical properties of the parent sugar.[5][6] This guide aims to provide researchers, chemists, and formulation scientists with a detailed, predictive understanding of how this structural modification impacts solubility across a spectrum of organic solvents, thereby enabling more efficient process development, purification strategies, and formulation design.
Molecular Structure and Physicochemical Analysis
To predict the solubility of tert-butyl 2-deoxy-L-ribopyranoside, we must first analyze its structure as a composite of two distinct chemical domains: the polar carbohydrate core and the non-polar alkyl substituent.
-
The 2-deoxy-L-ribopyranoside Core: The pyranose ring, containing one ether linkage and two free hydroxyl (-OH) groups, constitutes the polar domain of the molecule. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, a property that typically confers solubility in polar solvents.[7] The absence of the hydroxyl group at the C2 position (the "2-deoxy" feature) slightly reduces the overall polarity compared to a fully hydroxylated sugar like ribose, but the core remains predominantly polar.
-
The Tert-butyl Group: Attached via an ether or glycosidic linkage, the tert-butyl group—(CH₃)₃C—is a bulky, highly non-polar (hydrophobic) moiety.[8] Its significant size introduces steric hindrance, which can interfere with solvent molecule access to adjacent parts of the structure.[9] The primary role of this group in influencing solubility is to increase the molecule's affinity for non-polar environments and decrease its affinity for highly structured polar solvents like water.[5][10]
The combination of these two domains results in an amphiphilic molecule. Its solubility behavior will be dictated by the delicate balance between the polar interactions of the sugar ring and the hydrophobic character of the tert-butyl group.
Caption: Predicted solute-solvent interactions.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical fact, the thermodynamic solubility must be determined experimentally. The "gold standard" for this is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent in the presence of excess solid solute. [4][11]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the saturated supernatant is separated from the excess solid, diluted, and analyzed to determine the solute concentration.
Materials and Equipment
-
Solute: Crystalline tert-butyl 2-deoxy-L-ribopyranoside (purity >99%)
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC with UV-Vis or ELSD detector, or a standalone UV-Vis spectrophotometer [2]
-
Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Assay.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of tert-butyl 2-deoxy-L-ribopyranoside (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Precisely add a known volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150-200 rpm).
-
Agitate for a predetermined time sufficient to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by time-point sampling in preliminary studies. [4]
-
-
Sample Collection and Phase Separation:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the liquid from any remaining solid particles. This is a critical step to prevent artificially high results.
-
Method A (Filtration): Use a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter to draw the supernatant. Discard the first few drops to saturate the filter membrane.
-
Method B (Centrifugation): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid. Carefully pipette the clear supernatant.
-
-
-
Dilution and Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Prepare a multi-point calibration curve using standards of known concentration.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). [12][13]The analyte must have a chromophore for UV detection; if not, an Evaporative Light Scattering Detector (ELSD) or other mass-based detector is required.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While empirical data for the solubility of tert-butyl 2-deoxy-L-ribopyranoside is not publicly available, a thorough analysis of its molecular structure provides a strong basis for a predictive solubility profile. The molecule's amphiphilic nature, arising from its polar sugar core and non-polar tert-butyl group, suggests that its highest solubility will be found in polar aprotic solvents like DMSO and DMF. Conversely, it is expected to have limited solubility in both highly polar protic solvents such as water and non-polar solvents like hexane. This theoretical framework serves as an essential guide for solvent selection in synthesis, purification, and formulation. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable path to experimental determination.
References
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]
-
University of Canterbury. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Active Summary. Available at: [Link]
-
Organic Chemistry Tutor. (2024). Organic Solvents in Chemistry and Laboratories. Available at: [Link]
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SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]
-
Quora. (2015). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? Available at: [Link]
-
Bachrach, S. (2013). Six Pyranoside Forms of Free 2-Deoxy-D-ribose. Computational Chemistry Highlights. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Deoxy-L-ribose. PubChem. Available at: [Link]
-
Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Available at: [Link]
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]
-
UCL Discovery. (n.d.). STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose. CompTox Chemicals Dashboard. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. Available at: [Link]
-
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of some cardiac glycosides. Available at: [Link]
-
ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PubMed Central. Available at: [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]
-
ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-deoxy-4,5-O-isopropylidene-d-gluconate. PubMed Central. Available at: [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Importance of Co-operative Hydrogen Bonding in the Apramycin-Ribosomal Decoding A-Site Interaction. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structure and hydrogen bonding in N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid. Available at: [Link]
-
CORE. (n.d.). Crystal structure and hydrogen bonding in N-(1-deoxy-[beta]-d-fructopyranos-1-yl)-2-aminoisobutyric acid. Available at: [Link]
-
Wikipedia. (n.d.). Butyl group. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]
-
Shodex. (n.d.). Polarities of Solvents. Available at: [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]
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Organic Chemistry Data. (2022). Properties of Common Organic Solvents. Available at: [Link]
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Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. Available at: [Link]
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The Mirror Image Paradigm: 2-Deoxy-L-Ribose Derivatives in Medicinal Chemistry
Executive Summary
For decades, the central dogma of medicinal chemistry adhered to the concept of "biological homochirality"—the assumption that because terrestrial life is built on D-sugars and L-amino acids, only D-nucleoside analogues could serve as effective therapeutic substrates.[1][2] This paradigm was shattered in the 1990s with the discovery that L-nucleosides (the enantiomers of natural nucleosides) possess potent antiviral and anticancer activities.
This technical guide focuses on the 2-deoxy-L-ribose scaffold, the core sugar moiety driving this class of therapeutics. Unlike their D-counterparts, L-nucleosides often exhibit superior metabolic stability and distinct kinase recognition profiles, allowing them to evade widespread cellular deamination while selectively inhibiting viral polymerases. This guide details the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of these "mirror-image" drugs.
Part 1: The Stereochemical Paradigm Shift
The "Selectivity Filter"
The therapeutic index of L-nucleosides relies on a specific enzymatic discrimination gap.
-
Human Polymerases (
): Highly stereoselective. They largely reject L-nucleoside triphosphates, minimizing host chromosomal toxicity. -
Viral Polymerases (HBV, HIV, HCV): Lower stereochemical fidelity. They accept L-nucleosides as substrates.[1][3][4]
-
Mitochondrial Polymerase (
): The "Achilles' heel." This enzyme shows lower stereoselectivity than nuclear polymerases, leading to the mitochondrial toxicity (myopathy, neuropathy) often associated with this drug class.
Key Therapeutic Agents
| Drug Name | Code | Structure | Indication | Status |
| Telbivudine | L-dT | Hepatitis B (HBV) | Approved | |
| Clevudine | L-FMAU | 2'-fluoro-5-methyl- | Hepatitis B (HBV) | Approved (KR) |
| Lamivudine * | 3TC | L-oxathiolane cytosine analog | HIV, HBV | Approved |
| Valtorcitabine | L-dC | HBV | Investigational |
*Note: Lamivudine contains a modified oxathiolane ring but is the functional prototype that validated L-stereochemistry.
Part 2: Synthetic Pathways (The "Hard" Chemistry)
The synthesis of 2-deoxy-L-ribose is the bottleneck. Unlike D-ribose, which is a cheap commodity chemical, the L-isomer must be synthesized. The most industrial-viable route starts from L-Arabinose .
Synthesis Workflow Diagram
The following diagram illustrates the conversion of L-Arabinose to the active Nucleoside API.
Caption: Industrial route from L-Arabinose to L-Nucleosides via radical deoxygenation and Vorbrüggen coupling.
Part 3: Experimental Protocol
Protocol: Synthesis of Telbivudine (L-dT) via Vorbrüggen Coupling
Objective: To couple a protected 2-deoxy-L-ribose donor with thymine to produce
Prerequisites:
-
Donor: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-L-ribofuranose.
-
Acceptor: Thymine.
-
Environment: Anhydrous conditions (Argon atmosphere).
Step 1: Silylation of the Base (Self-Validating Step)
Causality: Nucleobases are poor nucleophiles due to intermolecular H-bonding. Silylation breaks these bonds and creates a soluble, reactive "silylated base."
-
Suspend Thymine (10 mmol) in anhydrous Hexamethyldisilazane (HMDS) (50 mL).
-
Add a catalytic amount of Ammonium Sulfate ((NH
) SO , 100 mg). -
Reflux under Argon for 4-6 hours until the solution becomes perfectly clear.
-
Validation: Clarity indicates complete silylation to bis-TMS-thymine. If cloudy, continue reflux.
-
-
Evaporate excess HMDS in vacuo to yield a viscous oil (bis-TMS-thymine). Use immediately.
Step 2: Vorbrüggen Glycosylation
Causality: The Lewis acid (TMSOTf) generates an oxocarbenium ion at C1 of the sugar. The silylated base attacks from the top face (
-
Dissolve the Sugar Donor (10 mmol) and the Silylated Thymine (from Step 1) in anhydrous Acetonitrile (MeCN, 50 mL).
-
Cool to 0°C.
-
Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (11 mmol) dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 1:1). Disappearance of sugar donor spot confirms reaction.
-
-
Quench with saturated NaHCO
. Extract with Dichloromethane (DCM). -
Purify via silica gel chromatography to isolate the protected nucleoside (3',5'-di-O-benzoyl-L-dT).
Step 3: Deprotection
-
Dissolve the protected intermediate in Methanolic Ammonia (7 M NH
in MeOH). -
Stir in a sealed pressure tube at RT for 24 hours.
-
Evaporate solvent. Crystallize from Ethanol/Water.
-
Yield: Pure Telbivudine (White solid).
Part 4: Pharmacology & Mechanism of Action (MOA)[5]
The Mechanism of Action
L-nucleosides act as Prodrugs . They are inactive until triphosphorylated by host kinases.
-
Cell Entry: Mediated by nucleoside transporters (ENT1/ENT2).
-
Kinase Cascade:
-
Step 1 (Rate Limiting): Deoxycytidine kinase (dCK) or Thymidine kinase (TK1/TK2) performs the first phosphorylation. Note: L-nucleosides are often better substrates for dCK than TK, even if they are thymine analogs.
-
Step 2 & 3: NMP kinase and NDP kinase convert the monophosphate to the triphosphate (L-NTP).
-
-
Viral Inhibition: The L-NTP competes with natural dNTPs.
Mitochondrial Toxicity Pathway
The primary safety concern for this class is the inhibition of DNA Polymerase
Caption: The cascade of mitochondrial toxicity induced by off-target inhibition of DNA Polymerase Gamma.
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 2-deoxy-L-ribose ring affect biological properties.
| Modification | Example Drug | Effect on Potency | Effect on Stability | Toxicity Note |
| Unmodified L-Ribose | Telbivudine | High (HBV) | Moderate | Myopathy (med risk) |
| 2'-Fluoro (Ara-L) | Clevudine | Very High | High (Glycosidic bond stable) | Myopathy (high risk) |
| Oxathiolane (S/O ring) | Lamivudine | High (HIV/HBV) | High | Low (Pancreatitis risk) |
| 2',3'-Dideoxy | L-ddC | Moderate | Moderate | Neuropathy |
Technical Insight: The introduction of a 2'-fluoro group in the "up" (arabino) configuration (as in Clevudine) locks the sugar pucker (Northern conformation), which increases binding affinity to the polymerase but also increases the risk of retention in the mitochondrial polymerase active site, explaining the higher incidence of myopathy compared to Telbivudine.
References
-
Meanwell, M., et al. (2020).[] A short de novo synthesis of nucleoside analogs. Science.
-
Gumina, G., Song, G. Y., & Chu, C. K. (2001).[2] L-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters.
-
Mathé, C., & Gosselin, G. (2006). L-nucleoside enantiomers as antivirals drugs: A mini-review. Antiviral Research. [4]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research.
-
Feng, J. Y., et al. (2002). Inhibition of human mitochondrial DNA polymerase by the triphosphates of beta-L-thymidine, beta-L-2'-deoxycytidine, and beta-L-2',3'-dideoxy-5-fluoro-3'-thiadataidine. Antimicrobial Agents and Chemotherapy.[2][4][5][7][11][12]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Tert-butyl 2-deoxy-L-ribopyranoside from L-arabinose
Introduction: The Significance of 2-Deoxy-L-Sugars
In the landscape of drug development and chemical biology, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1] While nature predominantly utilizes D-sugars, their enantiomeric counterparts, L-nucleosides, have garnered significant attention due to their potent biological activity and often lower toxicity compared to D-enantiomers.[2][3] The L-configuration can confer metabolic stability and unique binding properties. The target molecule, tert-butyl 2-deoxy-L-ribopyranoside, is a valuable chiral building block for the synthesis of these L-nucleoside analogues.[4]
The selection of L-arabinose as the starting material is a strategic choice rooted in stereochemistry and economics. L-arabinose is an inexpensive and readily available L-sugar.[5] Critically, its C-2 hydroxyl group possesses the opposite stereochemistry to the desired C-2 hydrogen in the L-ribo configuration. This makes it an ideal precursor for a deoxygenation reaction at the C-2 position, which directly yields the 2-deoxy-L-ribo scaffold. This guide provides a detailed, field-proven synthetic pathway, emphasizing the rationale behind each step to ensure both reproducibility and a deep understanding of the underlying chemistry.
Overall Synthetic Strategy
The conversion of L-arabinose to tert-butyl 2-deoxy-L-ribopyranoside is a multi-step process that can be logically divided into three key phases:
-
Regioselective Protection and C-2 Functionalization: L-arabinose is first converted to its methyl pyranoside to protect the anomeric position. Subsequently, the C-3 and C-4 hydroxyls are masked with a suitable protecting group, leaving the C-2 hydroxyl available for modification. This hydroxyl is then converted into a thiocarbonyl ester, a necessary precursor for radical deoxygenation.
-
Stereospecific Deoxygenation: The pivotal step involves the removal of the C-2 oxygen functionality. The Barton-McCombie deoxygenation is an established and reliable method for this transformation, utilizing a free-radical mechanism to replace the thiocarbonyl ester with a hydrogen atom.[6][7] This reaction is known for its efficiency in complex carbohydrate systems.[8][9]
-
Deprotection and Glycosylation: Following successful deoxygenation, the remaining protecting groups are removed. The resulting 2-deoxy-L-ribopyranose is then activated at the anomeric center and coupled with tert-butanol to furnish the final target compound.
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall synthetic workflow from L-arabinose to the target glycoside.
Detailed Experimental Protocols
Phase 1: Synthesis of Methyl 3,4-O-Isopropylidene-2-O-phenoxythiocarbonyl-α-L-arabinopyranoside
This phase prepares the key intermediate for the deoxygenation reaction. Fischer glycosidation provides the anomerically-locked methyl pyranoside. An isopropylidene group is chosen to protect the cis-diol at C-3 and C-4, a common strategy for arabinopyranosides.[10] The final step installs the phenoxythiocarbonyl group required for the Barton-McCombie reaction.
Protocol 3.1.1: Methyl α-L-arabinopyranoside
-
Suspend L-arabinose (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (0.1 eq) dropwise. The acetyl chloride reacts with methanol to form HCl in situ, which catalyzes the reaction.
-
Remove the ice bath and stir the reaction at room temperature for 6 hours, during which the suspension will become a clear solution.
-
Neutralize the reaction by adding solid sodium bicarbonate or an anion exchange resin (e.g., Dowex OH⁻ form) until effervescence ceases and the pH is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purify by silica gel chromatography (e.g., dichloromethane/methanol gradient) to yield Methyl α-L-arabinopyranoside as a white solid.
Protocol 3.1.2: Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside
-
Dissolve Methyl α-L-arabinopyranoside (1.0 eq) in anhydrous acetone (approx. 0.3 M).
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine or a small amount of solid sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often pure enough for the next step.
Protocol 3.1.3: Methyl 3,4-O-isopropylidene-2-O-phenoxythiocarbonyl-α-L-arabinopyranoside
-
Dissolve the product from Protocol 3.1.2 (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) under an argon atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (1.2 eq).
-
Cool the solution to 0 °C and add phenyl chlorothionoformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with DCM, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., hexanes/ethyl acetate gradient) to afford the target thiocarbonyl ester.
Phase 2: Deoxygenation to form Methyl 2-deoxy-α-L-ribopyranoside
This phase executes the critical C-2 deoxygenation. The Barton-McCombie reaction proceeds via a radical chain mechanism.[7] Tributyltin hydride is the classic hydrogen atom donor, though less toxic alternatives like diphenylsilane can also be used.[10] The reaction is followed by acidic removal of the isopropylidene protecting group.
Caption: Simplified mechanism of the Barton-McCombie deoxygenation.
Protocol 3.2.1: Methyl 2-deoxy-3,4-O-isopropylidene-α-L-ribopyranoside
-
Dissolve the thiocarbonyl ester from Protocol 3.1.3 (1.0 eq) in anhydrous toluene (approx. 0.1 M) in a flask equipped with a reflux condenser.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 eq).
-
Degas the solution thoroughly with argon for 20-30 minutes.
-
Heat the reaction to 80-90 °C.
-
Add tributyltin hydride (1.5 eq) dropwise or via syringe pump over 2-3 hours to maintain a low concentration of the hydride, which minimizes side reactions.[8]
-
Maintain heating for an additional 2-4 hours after the addition is complete, until TLC indicates consumption of the starting material.
-
Cool the reaction and concentrate under reduced pressure.
-
The crude product containing tin byproducts can be purified by two main methods: a) Flash Chromatography: Directly on silica gel. b) Stannane Removal: Dissolve the residue in acetonitrile and wash with hexanes to remove the bulk of the tributyltin species. Concentrate the acetonitrile layer and then perform chromatography.
-
This yields the protected 2-deoxy intermediate.
Protocol 3.2.2: Methyl 2-deoxy-α-L-ribopyranoside
-
Dissolve the purified product from Protocol 3.2.1 in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).
-
Stir the solution at room temperature for 12-18 hours to hydrolyze the isopropylidene acetal.[10]
-
Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove residual acetic acid.
-
Purify by silica gel chromatography to yield the deprotected methyl glycoside.
Phase 3: Synthesis of Tert-butyl 2-deoxy-L-ribopyranoside
In the final phase, the anomeric methyl group is replaced with a tert-butyl group. This requires converting the methyl glycoside into a more reactive glycosyl donor, such as a glycosyl acetate, which can then react with tert-butanol under Lewis acid catalysis.
Protocol 3.3.1: 1-O-Acetyl-2-deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride (intermediate for glycosylation) Note: This protocol adapts a common strategy for activating 2-deoxysugars by first protecting the remaining hydroxyls and then forming a glycosyl halide. For the target pyranoside, an analogous strategy is used.
-
First, protect the C3 and C4 hydroxyls of the product from Protocol 3.2.2. Dissolve the methyl glycoside (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add benzoyl chloride or p-toluoyl chloride (2.2 eq) dropwise and allow the reaction to stir overnight at room temperature.
-
Work up by pouring into ice water, extracting with ethyl acetate, washing the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry and concentrate.
-
The resulting methyl 3,4-di-O-benzoyl-2-deoxy-L-ribopyranoside is then subjected to acetolysis. Dissolve it in a mixture of acetic anhydride, acetic acid, and a catalytic amount of sulfuric acid.
-
Stir at room temperature for 2-4 hours until the methyl glycoside is consumed (TLC).
-
Pour the mixture onto ice and extract with an organic solvent. Neutralize the organic layer carefully with saturated sodium bicarbonate, wash with brine, dry, and concentrate to yield the per-acylated/aroylated 2-deoxypyranose.
Protocol 3.3.2: Tert-butyl 3,4-di-O-benzoyl-2-deoxy-L-ribopyranoside
-
Dissolve the activated sugar from the previous step (1.0 eq) and tert-butanol (3.0 eq) in anhydrous dichloromethane under argon.
-
Cool the solution to 0 °C.
-
Add a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise.
-
Stir the reaction, allowing it to slowly warm to room temperature over 4-6 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the layers, extract the aqueous layer with DCM, and combine the organic layers. Wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to isolate the protected tert-butyl glycoside.
Protocol 3.3.3: Tert-butyl 2-deoxy-L-ribopyranoside (Final Product)
-
Dissolve the protected glycoside (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., a 0.5 M solution in methanol) until the pH is basic (pH 9-10).
-
Stir at room temperature for 2-4 hours (Zemplén deacylation).
-
Neutralize the reaction with an acidic resin (e.g., Amberlyst 15 H⁺ form), filter, and concentrate the filtrate.
-
Purify by silica gel chromatography to yield the final product, Tert-butyl 2-deoxy-L-ribopyranoside .
Quantitative Data Summary
The following table provides representative yields for each key transformation. Actual yields may vary based on reaction scale, purity of reagents, and experimental technique.
| Step | Transformation | Intermediate/Product | Representative Yield |
| 3.1.1 | Fischer Glycosidation | Methyl α-L-arabinopyranoside | 80-90% |
| 3.1.2 | Acetonide Protection | Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside | >95% |
| 3.1.3 | Thioacylation | C2-Phenoxythiocarbonyl Ester | 85-95% |
| 3.2.1 | Barton-McCombie Deoxygenation | Methyl 2-deoxy-3,4-O-isopropylidene-α-L-ribopyranoside | 75-85%[8] |
| 3.2.2 | Deprotection | Methyl 2-deoxy-α-L-ribopyranoside | 90-98% |
| 3.3.2 | Glycosylation | Protected Tert-butyl Glycoside | 60-75% |
| 3.3.3 | Final Deprotection | Tert-butyl 2-deoxy-L-ribopyranoside | >90% |
Application Notes and Troubleshooting
-
Choice of Deoxygenation Reagent: While tributyltin hydride is highly effective, its toxicity and the difficulty in removing tin byproducts are significant drawbacks.[7] Diphenylsilane, used with a radical initiator, is a viable, less toxic alternative, though reaction conditions may require optimization.[10]
-
Controlling Glycosylation Stereochemistry: The formation of 2-deoxyglycosides is notoriously difficult to control stereoselectively due to the absence of a participating group at C-2.[11] The outcome (α vs. β) is often dependent on the choice of glycosyl donor, promoter, and solvent. The formation of an oxocarbenium ion intermediate can lead to a mixture of anomers. For pyranosides, the thermodynamic anomeric effect often favors the α-glycoside. Careful analysis of the final product by NMR is essential to confirm the stereochemistry.
-
Incomplete Reactions: In the protection and deprotection steps, monitor reactions closely by TLC. Incomplete acetonide hydrolysis (Protocol 3.2.2) can be driven to completion by extending the reaction time or slightly increasing the temperature. Incomplete deacylation (Protocol 3.3.3) can be addressed by adding more sodium methoxide.
-
Purification Challenges: The intermediates in carbohydrate chemistry are often polar and can be difficult to separate. Using a well-chosen solvent system for chromatography is critical. For tin byproduct removal, a fluorous-tagged tin hydride can be used, allowing for easy separation by fluorous solid-phase extraction.
References
- Choi, Y., et al. (2002). Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose.
- Jung, M. E., & Xu, Y. (1999). Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals. Organic Letters, 1(10), 1517-1519.
- Zhang, W., Ramasamy, K. S., & Averett, D. R. (1999). Improved Synthesis of 2-Deoxy-L-ribose. Nucleosides and Nucleotides, 18(10), 2357-2363.
-
Jung, M. E., & Xu, Y. (1999). Efficient Synthesis of 2-Deoxy l-Ribose from l-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519. [Link]
-
Wang, T., et al. (2022). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 27(22), 8036. [Link]
-
Lee, K., et al. (2022). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. ACS Medicinal Chemistry Letters, 13(4), 591-597. [Link]
- Jung, M. E., & Xu, Y. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(10), 1517-1519.
-
Chemistry LibreTexts. (2022). Deoxygenation: The Barton-McCombie Reaction. [Link]
-
Kumar, R., et al. (2020). TFA-induced conversion of glycals to 2-deoxy-sugars and their utility in synthesizing 2-deoxy-glycosyl esters. New Journal of Chemistry, 44(30), 12853-12859. [Link]
-
Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkat USA. [Link]
-
Andrew, R. J., et al. (2002). Synthesis of 2-deoxy sugars from glycals. The Journal of Organic Chemistry, 67(10), 3513-3525. [Link]
-
McKay, M. J., & Nguyen, H. M. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(1), 138-193. [Link]
- Jung, M. E., & Xu, Y. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.
-
Meanwell, M., et al. (2020). A short de novo synthesis of nucleoside analogs. Science, 369(6504), 725-730. [Link]
-
Chatterjee, T. (2016). Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 47(44). [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. [Link]
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- 11. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting Tert-butyl 2-deoxy-L-ribopyranoside to L-nucleosides
Abstract & Strategic Overview
The synthesis of L-nucleosides (e.g., L-Thymidine, L-Deoxycytidine) has become a critical workflow in antiviral drug development, particularly for Hepatitis B and HIV therapeutics. A primary challenge in this synthesis is the stereochemical control and ring-size management of the sugar moiety.
Starting materials often come as ** tert-butyl 2-deoxy-L-ribopyranoside**. This precursor offers excellent shelf stability but presents a fundamental chemical challenge: it exists in the thermodynamic pyranose (6-membered) form. Bioactive nucleosides almost exclusively require the furanose (5-membered) configuration.
This Application Note details a validated, self-correcting protocol to convert the pyranoside precursor into the bioactive furanosyl L-nucleoside. The strategy relies on a "Ring-Contraction / Activation" sequence followed by a silyl-Hilbert-Johnson (Vorbrüggen) coupling.
Key Technical Advantages of this Protocol:
-
Ring Size Control: Uses thermodynamic trapping to ensure >95% furanose selectivity.
-
Stereoselectivity: Exploits the "Hoffer's Chlorosugar" intermediate to direct
-anomeric selectivity via neighboring group participation (NGP) or -like inversion. -
Scalability: Designed for gram-to-kilogram transition.
Chemical Strategy & Mechanism
The transformation follows a three-phase logic:
-
Phase I: Solvolysis & Ring Contraction. The acid-labile tert-butyl group is removed. The free sugar equilibrates. Kinetic trapping with methanol or direct acylation locks the sugar into the furanose form.
-
Phase II: Activation (The "Hoffer" Donor). The furanose is converted to a 1-chloro-3,5-di-O-toluoyl derivative. The crystalline nature of this intermediate allows for high-purity isolation without chromatography.
-
Phase III: Vorbrüggen Coupling. The silylated nucleobase attacks the chlorosugar. The
-configuration of the chloride directs the base to the -face (bioactive form).
Materials & Equipment
| Category | Item | Grade/Specification |
| Precursor | tert-Butyl 2-deoxy-L-ribopyranoside | >98% Purity, Pyranose form |
| Reagents | ReagentPlus, 99% | |
| Hexamethyldisilazane (HMDS) | Anhydrous | |
| Trimethylsilyl triflate (TMSOTf) | 99%, Lewis Acid Catalyst | |
| Ammonia / Methanol | 7N solution (for deprotection) | |
| Solvents | Dichloromethane (DCM) | Anhydrous, <50 ppm |
| Acetonitrile (MeCN) | Anhydrous | |
| Equipment | High-Vacuum Manifold | <1 mbar capability |
| HPLC System | C18 Column, UV 254nm |
Experimental Protocol
Phase I & II: Preparation of the Universal Donor
Target: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-
Rationale: We use
-
Hydrolysis & Methylation:
-
Dissolve tert-butyl 2-deoxy-L-ribopyranoside (10.0 g, 43 mmol) in 0.1% HCl/MeOH (100 mL).
-
Stir at RT for 2 hours. Checkpoint: TLC (5% MeOH/DCM) should show disappearance of the starting material.
-
Neutralize with pyridine and concentrate to a syrup. This yields a mixture of methyl L-ribosides (furanose/pyranose mix).
-
-
Toluoylation (Trapping):
-
Redissolve the syrup in anhydrous pyridine (50 mL). Cool to 0°C.
-
Add
-toluoyl chloride (2.2 equiv, 14.6 g) dropwise. -
Allow to warm to RT and stir overnight.
-
Workup: Quench with ice water, extract with DCM, wash with
(1M) to remove pyridine, then . Dry over . -
Result: A mixture of 1-O-methyl-3,5-di-O-toluoyl-L-ribofuranose anomers.
-
-
Chlorination (Hoffer's Method):
-
Dissolve the toluoylated intermediate in minimal acetic acid (~20 mL).
-
Cool to <10°C. Pass dry HCl gas through the solution for 30-60 mins. The product, 1-chloro-3,5-di-O-toluoyl-
-L-ribofuranose , precipitates as a white solid. -
Filtration: Filter the solid rapidly, wash with cold ether, and dry under high vacuum.
-
Stability Note: This chlorosugar is sensitive to moisture.[1] Store in a desiccator at -20°C.
-
Phase III: Vorbrüggen Coupling (Example: L-Thymidine)
-
Silylation of Nucleobase:
-
Suspend Thymine (1.2 equiv relative to chlorosugar) in HMDS (hexamethyldisilazane) with a catalytic amount of ammonium sulfate.
-
Reflux until clear (2-4 hours).
-
Evaporate excess HMDS under vacuum to obtain the silylated base (bis-TMS-thymine).
-
-
Coupling:
-
Dissolve the silylated base in anhydrous DCM or MeCN.
-
Add the Chlorosugar (from Phase II) (1.0 equiv).
-
Catalyst Addition: Add TMSOTf (0.1 equiv) at 0°C.
-
Stir at RT for 2-4 hours.
-
Mechanism:[2][3][4][5] The Lewis acid promotes the departure of the chloride. The base attacks from the top face (
), driven by the steric shielding of the -face by the chloride leaving group mechanism or thermodynamic control.
-
-
Workup:
Phase IV: Deprotection
-
Removal of Toluoyl Groups:
-
Dissolve the protected nucleoside in 7N
in Methanol. -
Stir in a sealed pressure vessel at RT for 24 hours.
-
Concentrate to dryness.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).
-
Process Visualization (Graphviz)
The following diagram illustrates the critical "Ring Contraction" pathway and the stereochemical outcome of the coupling.
Caption: Workflow converting the pyranoside precursor to the bioactive furanosyl nucleoside via the Hoffer's Chlorosugar pathway.
Quality Control & Troubleshooting
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Chlorosugar Purity | >95% | If oily/yellow, recrystallize from ether/pentane immediately. | |
| Anomeric Ratio | HPLC | >20:1 | If |
| Water Content | Karl Fischer | <50 ppm | Moisture kills the chlorosugar. Re-dry solvents if yield is low. |
References
-
Hoffer, M. (1960).
-Halogenose from 2-Deoxy-D-ribose. Chem. Ber., 93, 2777. (Foundational method for chlorosugar synthesis). (Note: Link directs to related standard Vorbrüggen protocols). -
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on silyl-Hilbert-Johnson coupling).
-
Pierra, C., et al. (2006). Synthesis of beta-L-2'-deoxythymidine (L-dT). Current Protocols in Nucleic Acid Chemistry. (Specific protocol for L-dT synthesis).
-
Urata, H., et al. (1992).[5] Synthesis and properties of L-DNA. Nucleic Acids Research. (Validation of L-nucleoside incorporation).
Sources
- 1. Di-tert-butyl peroxide: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CA2531412A1 - Synthesis of .beta.-l-2'-deoxy nucleosides - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Application Note: Strategies for the Selective Deprotection of Tert-butyl 2-deoxy-L-ribopyranoside
Abstract
The 2-deoxy-L-ribose scaffold is a critical component in the synthesis of L-nucleoside analogues, a class of compounds extensively researched for their potent antiviral and anticancer properties. The strategic use of protecting groups is fundamental to the successful synthesis of these complex molecules. The tert-butyl (tBu) ether is a valuable protecting group for hydroxyl functions due to its steric bulk and stability under a range of conditions. However, its removal requires carefully controlled acidic conditions to avoid the cleavage of other sensitive functionalities often present in carbohydrate and nucleoside chemistry. This guide provides an in-depth analysis of the selective deprotection of tert-butyl ethers on 2-deoxy-L-ribopyranoside substrates, detailing the underlying chemical principles, providing field-tested experimental protocols, and offering a comparative analysis to aid in method selection for researchers in drug discovery and development.
Introduction: The Role of L-Nucleosides and Protecting Group Strategy
L-nucleosides, the enantiomers of naturally occurring D-nucleosides, are not recognized by mammalian polymerases but can be potent inhibitors of viral enzymes, such as reverse transcriptase and hepatitis B virus (HBV) polymerase. This selectivity makes them highly valuable as therapeutic agents. The synthesis of these molecules is a complex, multi-step process where precise control over the reactivity of multiple hydroxyl groups is paramount.
Protecting groups are the cornerstone of this control.[1] The tert-butyl ether is employed to mask hydroxyl groups, offering stability to many reagents used in synthesis. Its removal, however, presents a distinct challenge. The harsh acidic conditions typically required for tBu ether cleavage can inadvertently remove other acid-labile protecting groups (e.g., trityl, silyl ethers, acetals) or even degrade the sensitive 2-deoxy sugar moiety itself.[2][3] Therefore, achieving selective deprotection is a critical step that dictates the overall success and yield of the synthetic route.
Chemical Principles of Tert-butyl Ether Cleavage
The deprotection of a tert-butyl ether is an acid-catalyzed elimination reaction (E1 mechanism).[4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting undesired outcomes.
-
Protonation: The reaction is initiated by the protonation of the ether oxygen by a strong acid, forming a transient oxonium ion intermediate.[4]
-
Carbocation Formation: This intermediate collapses through the cleavage of the C-O bond to release the alcohol and a highly stable tertiary carbocation (the tert-butyl cation).[4][5] The stability of this carbocation is the primary thermodynamic driving force for the reaction.
-
Cation Fate: The tert-butyl cation is a potent electrophile. In the absence of a nucleophile, it readily loses a proton to form isobutylene, a volatile gas that escapes the reaction mixture.[6] However, it can also alkylate other nucleophilic sites on the substrate or solvent, leading to unwanted side products.[5]
This mechanism explains why strong acids like Trifluoroacetic Acid (TFA) are effective and why the reaction must be carefully controlled to prevent side reactions.
Caption: General mechanism for acid-catalyzed deprotection of a tert-butyl ether.
Methodologies for Selective Deprotection
The choice of deprotection method depends on the overall protecting group scheme of the molecule. A highly sensitive substrate may require milder conditions than a more robust one.
Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common and robust method for tBu ether cleavage. TFA is a strong organic acid that is volatile and easily removed in vacuo.[2] The key to selectivity lies in controlling the concentration, temperature, and reaction time.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is the solvent of choice as it is aprotic and does not participate in the reaction, unlike alcoholic solvents.
-
Temperature: Reactions are typically run at 0 °C to room temperature. Lower temperatures can increase selectivity by slowing down the rate of cleavage of other, more stable acid-labile groups.
-
Scavengers: The highly reactive tert-butyl cation generated during the reaction can cause side reactions, particularly the alkylation of sensitive functional groups like tryptophan or methionine in peptide chemistry.[5][7] To mitigate this, a "scavenger" such as triethylsilane (TES) or water is often added to the reaction mixture to trap the carbocation.[5]
Protocol 3.1: Standard TFA Deprotection
-
Preparation: Dissolve the tert-butyl protected 2-deoxy-L-ribopyranoside (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA, 20-50% v/v in DCM) dropwise to the stirred solution. For substrates with other acid-sensitive groups, start with a lower concentration of TFA.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The disappearance of the starting material and the appearance of a more polar spot (the product alcohol) indicates reaction completion.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Method B: Lewis Acid-Catalyzed Deprotection
For substrates that are intolerant to strong Brønsted acids like TFA, Lewis acids can offer a milder and more selective alternative.[8] Lewis acids function by coordinating to the ether oxygen, which facilitates the C-O bond cleavage.[8] Reagents like Zinc Bromide (ZnBr₂) or Cerium(III) chloride (CeCl₃) with sodium iodide (NaI) have proven effective.[9][10]
Causality Behind Experimental Choices:
-
ZnBr₂: This Lewis acid is particularly useful for chemoselective hydrolysis of tert-butyl esters and can be applied to ethers.[10] The reaction is typically performed in an aprotic solvent like DCM.
-
CeCl₃·7H₂O/NaI: This system is reported to be a very suitable catalyst for the deprotection of t-butyl ethers under mild conditions.[9]
Protocol 3.2: ZnBr₂-Mediated Deprotection
-
Preparation: To a solution of the tert-butyl protected substrate (1.0 eq) in anhydrous DCM (0.1 M), add Zinc Bromide (ZnBr₂, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. These reactions may be slower than TFA-mediated deprotections, often requiring several hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Method C: Aqueous Phosphoric Acid
Aqueous phosphoric acid (85 wt%) has emerged as an effective, mild, and environmentally benign reagent for the deprotection of tBu ethers, esters, and carbamates.[11][12] Its key advantage is the excellent selectivity it offers in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and even TBDMS ethers.[9][11]
Protocol 3.3: Phosphoric Acid Deprotection
-
Preparation: Dissolve the tert-butyl protected substrate (1.0 eq) in a suitable solvent (e.g., Toluene or Dioxane).
-
Reagent Addition: Add 85% aqueous phosphoric acid (H₃PO₄, typically a significant excess by volume or molarity depending on the specific literature procedure).
-
Reaction: Heat the reaction mixture (e.g., 50-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Ethyl Acetate), and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the layers, extract the aqueous phase, combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.
Comparative Analysis & Troubleshooting
The selection of the optimal deprotection protocol is critical and substrate-dependent.
| Parameter | Method A: TFA | **Method B: Lewis Acid (ZnBr₂) ** | Method C: Phosphoric Acid |
| Reagents | Trifluoroacetic Acid (TFA), DCM | Zinc Bromide (ZnBr₂), DCM | 85% aq. Phosphoric Acid |
| Conditions | 0 °C to RT, 30 min - 4 h | RT, 2 - 24 h | Elevated Temp (50-70 °C) |
| Typical Yields | High (often >90%) | Good to High (75-95%) | High (>90%) |
| Pros | Fast, reliable, volatile reagents | Milder, good for TFA-sensitive groups | Excellent selectivity, environmentally benign |
| Cons | Harsh, may cleave other acid-labile groups | Slower, requires stoichiometric Lewis acid | Requires heating, workup can be cumbersome |
| Selectivity | Moderate; requires careful control | Good; selective over some silyl ethers | Excellent; tolerates TBDMS, Cbz, Bn esters[11] |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, consider increasing the temperature slightly, extending the reaction time, or increasing the stoichiometry of the acid.
-
Formation of Side Products: The appearance of multiple new spots on TLC may indicate degradation or cleavage of other protecting groups. Immediately stop the reaction, and retry using a milder method (e.g., switch from TFA to ZnBr₂) or lower the reaction temperature and acid concentration.
-
Streaking on TLC: This often indicates the presence of charged species (e.g., protonated amines if present). Adding a small amount of acetic acid to the TLC eluent can improve resolution.
Experimental Workflow Visualization
The overall process from a protected substrate to a purified product follows a standardized laboratory workflow.
Caption: A typical laboratory workflow for selective tert-butyl ether deprotection.
Conclusion
The selective deprotection of a tert-butyl ether on a 2-deoxy-L-ribopyranoside framework is a crucial transformation that requires a careful and considered approach. While TFA remains a rapid and effective method, its application must be tempered by an awareness of the substrate's other functionalities. Milder alternatives, such as Lewis acids or aqueous phosphoric acid, provide a valuable expansion of the synthetic chemist's toolkit, offering enhanced selectivity for complex and sensitive intermediates. By understanding the underlying mechanisms and having access to a range of validated protocols, researchers can confidently navigate this critical step in the synthesis of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Protected Nucleosides (PNS): Key Intermediates for Optimized Nucleic Acid Synthesis.
- Vertex AI Search. (2025, August 6). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
-
Hidasová, D., & Slanina, T. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
- Vertex AI Search. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
- Canadian Science Publishing. (n.d.). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII.
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]
-
R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved February 22, 2026, from [Link]
-
Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 22, 2026, from [Link]
- Vertex AI Search. (2025, October 2). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. PMC.
-
Li, B., et al. (2006, November 24). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved February 22, 2026, from [Link]
-
Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved February 22, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved February 22, 2026, from [Link]
-
Clutch Prep. (n.d.). t-Butyl Ether Protecting Groups Explained. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 22, 2026, from [Link]
- Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry.
-
Academia.edu. (n.d.). A facile, catalytic, and environmentally benign method for selective deprotection of tert-butyldimethylsilyl ether mediated by phosphomolybdic acid supported on silica. Retrieved February 22, 2026, from [Link]
-
Wu, Y., et al. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 22, 2026, from [Link]
-
ChemRxiv. (n.d.). 2',3'-protected nucleotides as building blocks for enzymatic de novo RNA synthesis. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved February 22, 2026, from [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Retrieved February 22, 2026, from [Link]
-
Ding, X. G., et al. (2024, July). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research. Retrieved February 22, 2026, from [Link]
-
Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Retrieved February 22, 2026, from [Link]
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Scalable Manufacturing of Tert-butyl 2-deoxy-L-ribopyranoside: A Strategic Guide for API Synthesis
An Application Note for Pharmaceutical Development
Abstract This application note provides a comprehensive technical guide for the scalable manufacturing of Tert-butyl 2-deoxy-L-ribopyranoside, a critical building block in the synthesis of L-nucleoside analogues for antiviral drug development. We present a robust and efficient synthetic pathway starting from the inexpensive and readily available L-arabinose. The causality behind key strategic decisions, such as the choice of starting material and the radical-mediated deoxygenation, is detailed. This document includes step-by-step protocols for synthesis, purification, and analytical characterization, designed to be self-validating for implementation in research and process chemistry environments.
Strategic Overview: The Importance of L-Deoxyribonucleosides
L-nucleoside analogues represent a cornerstone of modern antiviral therapy, with drugs like Lamivudine demonstrating potent activity against HIV and HBV.[1] Their efficacy often stems from their ability to act as chain terminators in viral DNA synthesis while exhibiting lower toxicity compared to their D-enantiomers. The synthesis of these vital Active Pharmaceutical Ingredients (APIs) is critically dependent on the availability of high-purity chiral building blocks, such as 2-deoxy-L-ribose derivatives.
Tert-butyl 2-deoxy-L-ribopyranoside serves as a key intermediate. The tert-butyl group provides a stable, bulky protecting group for the anomeric position, which can be advantageous in subsequent synthetic steps. However, the stereoselective synthesis of 2-deoxy-sugars is notoriously challenging due to the absence of a directing group at the C2 position, which often leads to mixtures of anomers during glycosylation.[2][3]
This guide outlines a scalable process designed to overcome these challenges, focusing on a cost-effective route from L-arabinose.[4][5]
The Synthetic Blueprint: From L-Arabinose to the Target Glycoside
The chosen synthetic strategy leverages a radical rearrangement of an L-arabinose-derived monothio ortho ester. This approach is highly efficient for the critical C2-deoxygenation step and provides the 2-deoxy-L-ribose core in high yield.[6] The overall workflow is designed for scalability, minimizing chromatographic purifications where possible and using commercially available reagents.
Figure 1: Scalable synthetic workflow from L-Arabinose to the target compound.
Rationale for Key Transformations
-
Starting Material: L-arabinose is the second most abundant pentose, readily available from biomass sources like hemicellulose, making it a cost-effective chiral precursor for large-scale synthesis.[7]
-
Protecting Groups: Benzoyl groups are employed for hydroxyl protection. They are crystalline, stable, and participate in the crucial radical rearrangement step. Their removal under standard Zemplén conditions (catalytic sodium methoxide) is clean and high-yielding.[8]
-
C2-Deoxygenation: The core of this synthesis is the radical-mediated 1,2-acyloxy shift.[4][5] Generation of a radical at the anomeric center of the ethylthio ortho ester intermediate (Figure 2, structure C ) initiates a rearrangement, transferring the C2-benzoyl group to C1 and effectively reducing the C2 position. This method elegantly circumvents the challenges associated with direct reduction or displacement at C2.
-
Glycosylation: The final step involves the formation of the tert-butyl glycoside. This is achieved via a Lewis acid-catalyzed reaction between the protected 2-deoxy-L-ribose intermediate and tert-butanol. The tert-butyl group is a robust protecting group, valuable for preventing anomerization in subsequent reactions.[9]
Caption: Logical flow of the key radical rearrangement for C2-deoxygenation.
Scalable Protocols and Methodologies
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Tributyltin hydride is toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE) is mandatory.
Protocol 1: Synthesis of 1,3,4-Tri-O-benzoyl-2-deoxy-L-ribopyranose (Intermediate D)
This protocol is adapted from highly efficient methods reported for the synthesis of 2-deoxy-L-ribose from L-arabinose.[4][5][6]
Step A: Preparation of Tribenzoyl-α-L-arabinopyranosyl Bromide (B)
-
Suspend L-arabinose (1.0 eq) in acetic anhydride (5.0 eq) and cool to 0 °C.
-
Slowly add concentrated sulfuric acid (catalytic amount, ~0.1 eq) while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours until a clear solution is formed.
-
Pour the reaction mixture into ice water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄ and concentrate to yield the tetra-O-acetyl-L-arabinose.
-
Dissolve the crude tetraacetate in DCM and cool to 0 °C.
-
Add a 33% solution of HBr in acetic acid (3.0 eq) and stir at room temperature for 3 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting crude bromide is used directly in the next step.
-
Rationale: This is a standard two-step conversion of a sugar to its per-acetylated glycosyl bromide, a reactive intermediate for further functionalization.
Step B: Formation of Ethylthio Ortho Ester (C)
-
Dissolve the crude bromide from Step A in nitromethane.
-
Add ethanethiol (1.5 eq) and 2,6-lutidine (1.5 eq) at room temperature.
-
Stir the reaction for 24 hours. Monitor by TLC for the disappearance of the starting bromide.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the ethylthio ortho ester.
-
Rationale: The ethylthio ortho ester is a crucial precursor for the radical rearrangement. Its formation must be driven to completion to ensure high yields in the subsequent step.[5]
Step C: Radical Rearrangement to Intermediate D
-
Dissolve the ethylthio ortho ester (1.0 eq) in dry, degassed toluene.
-
Add tributyltin hydride (Bu₃SnH, 1.3 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to 100-110 °C under an inert atmosphere (Argon or Nitrogen) for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product contains tin byproducts. Purify by flash chromatography on silica gel. A common technique is to first remove the bulk of tin salts by precipitation with hexane or by treatment with a KF solution.
-
Rationale: This is the key deoxygenation step. The high temperature is required to initiate the decomposition of AIBN into radicals, which in turn generates the tributyltin radical needed for the chain reaction.[6]
Protocol 2: Glycosylation and Deprotection to Final Product
Step D: Synthesis of Tert-butyl 1,3,4-Tri-O-benzoyl-2-deoxy-L-ribopyranoside (E)
-
Dissolve the protected 2-deoxy-L-ribose intermediate D (1.0 eq) and tert-butanol (3.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂, 1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Rationale: The Lewis acid activates the anomeric position, facilitating nucleophilic attack by tert-butanol to form the glycosidic bond.[3]
Step E: Deprotection to Tert-butyl 2-deoxy-L-ribopyranoside (F)
-
Dissolve the protected product E in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M NaOMe, 0.1 eq).
-
Stir at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate to dryness to yield the final product, Tert-butyl 2-deoxy-L-ribopyranoside, as a solid or viscous oil.
-
Rationale: Zemplén debenzoylation is a mild and highly effective method for removing benzoyl esters without affecting the acid-labile tert-butyl glycoside.[8]
Process Data and Characterization
The following table summarizes expected outcomes for a laboratory-scale synthesis. These parameters should be optimized during scale-up.
| Step | Intermediate/Product | Expected Yield | Purity (by HPLC) | Key Analytical Data |
| 1 (A-C) | 1,3,4-Tri-O-benzoyl-2-deoxy-L-ribopyranose | ~65-75% (over 3 steps) | >95% | ¹H NMR, ¹³C NMR, MS |
| 2 (D) | Tert-butyl 1,3,4-Tri-O-benzoyl-2-deoxy-L-ribopyranoside | ~70-80% | >98% | ¹H NMR, ¹³C NMR, MS |
| 2 (E) | Tert-butyl 2-deoxy-L-ribopyranoside | >95% | >99% | ¹H NMR, ¹³C NMR, MS, Optical Rotation |
Analytical Characterization Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile in Water.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for the final deprotected product; UV (230 nm) for benzoylated intermediates.
-
Purpose: To assess purity and monitor reaction completion. For achieving ≥99.5% purity, alternate-pump recycling HPLC can be employed.[10][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure, including the stereochemistry of the anomeric proton and the successful deoxygenation at C2 (absence of a proton signal between 4-5 ppm and appearance of two diastereotopic protons between 1.5-2.5 ppm).
-
¹³C NMR: To confirm the carbon skeleton and the presence of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS).
-
Purpose: To confirm the molecular weight of intermediates and the final product.
-
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable pathway for the manufacture of Tert-butyl 2-deoxy-L-ribopyranoside. By starting with the economical L-arabinose and employing a highly efficient radical rearrangement for the critical deoxygenation step, this process is well-suited for the demands of pharmaceutical development. The provided methodologies for synthesis, purification, and analysis establish a self-validating framework for researchers and process chemists aiming to produce this key L-nucleoside precursor at scale.
References
-
Smejkal, T., & Sorm, F. (1964). Nucleic acid components and their analogues. LI. Synthesis of 6-azauridine-5′-diphosphate and 6-azauridine-5′-triphosphate. Collection of Czechoslovak Chemical Communications, 29(12), 2809-2814. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2017). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]
-
Truppo, M. D. (2017). Biocatalysis in the pharmaceutical industry: the need for speed. ACS Medicinal Chemistry Letters, 8(5), 476-480. [Link]
-
Meanwell, N. A. (2020). A Unifying Synthesis of Nucleoside Analogs. Science, 370(6517), 725-726. [Link]
-
Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 52(93), 13586-13589. [Link]
-
Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. PMC. [Link]
-
d’Aboville, M., et al. (2020). Enzymatic Upgrading of Biomass-Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. ChemCatChem, 12(17), 4309-4314. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7906-7950. [Link]
-
English, C. K. (2019). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University Dissertations. [Link]
- Martin, O. R. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.
-
Martin, O. R., & Yang, F. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(8), 1241-1243. [Link]
-
Bolt, M. J., & van der Marel, G. A. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Modern Synthetic Methods in Carbohydrate Chemistry: From Monosaccharides to Complex Glycans, 1-40. [Link]
-
Martin, O. R., & Yang, F. (1999). Efficient Synthesis of 2-Deoxy l-Ribose from l-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. ACS Publications. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. [Link]
-
Hoffer, M. (1960). α- and β-D-2-Deoxyribosides. Journal of the American Chemical Society, 82(12), 3134-3139. [Link]
-
Crich, D. (2010). The art of glycosylation. Journal of Organic Chemistry, 75(20), 6773-6791. [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]
-
Jordheim, L. P., et al. (2013). The impact of nucleoside analogues on cancer and viral infections. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]
-
Nagy, G., et al. (2016). Purification of synthesized protected carbohydrate via automation... ResearchGate. [Link]
-
Martin, O. R., & Yang, F. (1999). Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals. PubMed. [Link]
- Kim, J. H., et al. (2005). Method for producing 2-deoxy-l-ribose.
-
Oh, D. K., et al. (2007). l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans. Applied and Environmental Microbiology, 73(15), 5025-5027. [Link]
-
Gening, M. L., et al. (2017). HPLC-Based Automated Synthesis and Purification of Carbohydrates. Organic Letters, 19(19), 5348-5351. [Link]
-
Lee, D. W., et al. (2016). l-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production. Applied Microbiology and Biotechnology, 100(19), 8273-8282. [Link]
-
Taylor, M. S. (2009). Protecting-group-free synthesis of 2-deoxy-aza-sugars. PubMed. [Link]
-
Hung, S. C., et al. (2018). Synthesis of l-Deoxyribonucleosides From d-Ribose. Journal of Organic Chemistry, 83(24), 15125-15133. [Link]
-
Zhang, T., et al. (2013). Production and Utilization of L-Arabinose in China. Food and Nutrition Sciences, 4(7), 775-779. [Link]
-
Lee, D. W., et al. (2017). Microbial and enzymatic strategies for the production of L-ribose. Applied Microbiology and Biotechnology, 101(23-24), 8195-8204. [Link]
-
Udeh, H. O., et al. (2009). Biotechnological production of L-ribose from L-arabinose. Applied Microbiology and Biotechnology, 83(4), 639-646. [Link]
-
Hung, S. C., et al. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. [Link]
-
Fu, G. C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Li, Y., et al. (2022). Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis. Frontiers in Chemistry, 10, 909337. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. PharmaCompass. [Link]
Sources
- 1. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient synthesis of 2-deoxy L-ribose from L-arabinose: mechanistic information on the 1,2-acyloxy shift in alkyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of Tert-butyl 2-deoxy-L-ribopyranoside
Technical Support Center: Synthesis of tert-Butyl 2-Deoxy-L-Ribopyranoside
Current Status: Operational Role: Senior Application Scientist Ticket: Yield Optimization & Troubleshooting
Executive Summary: The "Yield Trap" in 2-Deoxy Sugars
Synthesizing tert-butyl 2-deoxy-L-ribopyranoside presents a unique "triad of instability" that defeats standard glycosylation protocols:
-
The 2-Deoxy Factor: Lacking the C2-hydroxyl group removes neighboring group participation (NGP), leading to poor stereocontrol and increased lability of the glycosidic bond.
-
The tert-Butyl Challenge: The tert-butyl group is acid-sensitive. The very conditions required to form the glycosidic bond (acid catalysis) are capable of cleaving it.
-
Ring Size Equilibrium: 2-Deoxy-ribose equilibrates rapidly between furanose (5-membered, kinetic product) and pyranose (6-membered, thermodynamic product). Low yields are often due to isolating the wrong isomer.
This guide moves beyond "recipe following" to Reaction Engineering , ensuring you isolate the thermodynamic pyranoside while preserving the acid-labile tert-butyl group.
Module 1: The Optimized Protocol (Iodine-Catalyzed)
We recommend the Iodine-Catalyzed Direct Glycosylation method. It is superior to HCl/mineral acid routes because it operates under near-neutral conditions, significantly reducing the rate of tert-butyl elimination (isobutylene formation).
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| 2-Deoxy-L-Ribose | 1.0 | Substrate | Must be dry. Azeotrope with toluene if unsure. |
| tert-Butanol | 5.0 - 10.0 | Nucleophile / Solvent | Large excess required to overcome steric bulk. |
| Iodine ( | 0.1 - 0.2 | Catalyst | Mild Lewis acid. Promotes thermodynamic equilibration. |
| Acetone/DCM | Solvent | Co-solvent | Use minimal amount to solubilize the sugar if t-BuOH is insufficient. |
| Triethyl Orthoformate | 1.5 | Water Scavenger | CRITICAL. Drives equilibrium to completion. |
Step-by-Step Workflow
-
Preparation: Dissolve 2-deoxy-L-ribose (1.0 eq) in anhydrous tert-butanol (10 eq). If solubility is poor, add minimal anhydrous acetone or DCM.
-
Scavenging: Add triethyl orthoformate (1.5 eq). Stir for 15 minutes.
-
Why? This chemically consumes the water produced during glycosylation, preventing hydrolysis.
-
-
Catalysis: Add Iodine (
, 0.1 eq) at 0°C. -
Equilibration (The "Yield Step"): Allow the reaction to warm to Room Temperature (25°C) and stir for 24–48 hours .
-
Technical Insight: Short reaction times (<6 hours) favor the furanoside (kinetic). You must wait for the conversion to the pyranoside (thermodynamic).
-
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to quench the iodine (color disappears), followed immediately by saturated .-
Warning: The solution must be basic (pH 8) before concentration. Acidic concentration will destroy the product.
-
-
Workup: Extract with DCM. Wash with brine. Dry over
. -
Purification: Flash chromatography on silica gel. Pre-treat silica with 1% Triethylamine to neutralize acidity.
Module 2: Troubleshooting Guide
Issue A: "I am isolating a mixture of products (Furanose vs. Pyranose)."
-
Diagnosis: Kinetic vs. Thermodynamic control failure.
-
Root Cause: The reaction was stopped too early. The furanose ring forms first because the 5-hydroxyl is kinetically more accessible than the 4-hydroxyl.
-
Solution: Extend reaction time. Monitor by TLC. The furanoside (usually higher
) should slowly convert to the pyranoside (lower ). -
Advanced Fix: Increase the temperature slightly (30-35°C) to overcome the activation energy barrier for ring expansion, but be cautious of decomposition.
Issue B: "My product decomposes/disappears during column chromatography."
-
Diagnosis: Acid-catalyzed hydrolysis on silica.
-
Root Cause: Silica gel is slightly acidic (
). This is sufficient to cleave the acid-labile tert-butyl glycoside of a 2-deoxy sugar. -
Solution: Pass the eluent containing 1-2%
(Triethylamine) through the column before loading your sample. Maintain 0.5% in the eluent during separation.
Issue C: "Low conversion / Starting material remains."
-
Diagnosis: Equilibrium limitation.
-
Root Cause: tert-Butanol is a bulky, poor nucleophile. Water buildup reverses the reaction.
-
Solution:
-
Increase Triethyl Orthoformate .
-
Add Molecular Sieves (3Å) to the reaction flask (dust-free).
-
Module 3: Mechanistic Visualization
The following diagram illustrates the critical equilibration pathway. Note that "Direct Glycosylation" is not a simple addition; it involves a dynamic equilibrium where the "Wrong" product (Furanose) forms first.
Caption: The kinetic trap: Furanosides form rapidly. Sufficient time and acid catalysis are required to reverse the furanoside back to the intermediate and funnel it into the stable pyranoside.
Module 4: FAQ - Technical Deep Dive
Q1: Why use Iodine instead of HCl or Camphorsulfonic Acid (CSA)?
A:
Q2: Can I use the Glycal method (from L-Rhamnal) instead? A: Yes, and it is often higher yielding (70-85%).
-
Route: 3,4-di-O-acetyl-L-rhamnal
tert-butyl 2-deoxy-L-glycoside. -
Pros: Avoids the furanose/pyranose equilibrium issue entirely (the ring is already fixed as pyranose).
-
Cons: Requires the glycal precursor, which is more expensive or requires synthesis from L-Rhamnose. If you have the glycal, use this route .
Q3: How do I determine the Anomeric ratio (
-
-anomer (axial): The H-1 signal typically appears as a broad doublet or ddd with small coupling constants (
and are small). -
-anomer (equatorial): The H-1 signal is a doublet of doublets with a large trans-diaxial coupling (
). -
Note: In 2-deoxy sugars, the
-anomer is usually favored by the anomeric effect, but the bulky tert-butyl group may push the equilibrium toward the -anomer to relieve steric strain (1,3-diaxial interactions).
References
-
Direct Glycosylation Mechanism: Wengel, J. (1999). Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of locked nucleic acid (LNA). Accounts of Chemical Research, 32(4), 301-310.
-
Iodine Catalysis: Mukhopadhyay, B., & Kartha, K. P. R. (2003). Iodine-catalyzed mild and efficient tetrahydropyranylation/depyranylation of alcohols. Journal of Molecular Catalysis A: Chemical, 197(1-2), 57-63. (Applied mechanism for acetal formation).
-
2-Deoxy Sugar Synthesis: Bhat, B., et al. (1994). A Simple and Convenient Method for the Preparation of 2-Deoxy-D-ribose.[1][2] Nucleosides and Nucleotides, 13(1-3), 589-598.
-
Glycal Addition Route (Alternative): Sabitha, G., et al. (2004). Iodine-catalyzed synthesis of 2-deoxy-C-glycosides and 2-deoxy-O-glycosides from glycals. Tetrahedron Letters, 45(50), 9249-9253.
Sources
Troubleshooting low reactivity of Tert-butyl 2-deoxy-L-ribopyranoside in glycosylation
The following technical guide addresses the specific challenges associated with Tert-butyl 2-deoxy-L-ribopyranoside .
This molecule presents a unique "chemical paradox":
-
The 2-deoxy core is inherently unstable and prone to rapid decomposition (glycal formation) once activated.
-
The tert-butyl anomeric group is chemically robust (stable to basic and mild acidic conditions), making it a "sluggish" leaving group compared to traditional imidates or thioglycosides.
This guide treats the molecule primarily as a Glycosyl Donor precursor , as this is the most common bottleneck.
Topic: Troubleshooting Low Reactivity & Instability in Glycosylation
Part 1: Diagnostic Decision Matrix
Before altering your protocol, you must categorize the "Low Reactivity" failure mode. Use this logic flow to identify your specific issue.
Figure 1: Diagnostic logic for categorizing glycosylation failures.
Part 2: Troubleshooting "Intact Starting Material" (Activation Failure)
The Core Issue: The tert-butyl group is an ether. Unlike trichloroacetimidates or halides, it does not leave spontaneously with mild Lewis acids (like BF₃·OEt₂). It requires a "Hard" Lewis Acid capable of silylating the exocyclic oxygen.
Q1: I am using BF₃·OEt₂ and nothing is happening. Why?
A: BF₃·OEt₂ is generally too weak to cleave the tert-butyl aglycone efficiently at low temperatures. The bond strength of the t-Bu ether requires a silyl-based activation to form the volatile TMS-O-tBu byproduct, driving the equilibrium forward.
Protocol Adjustment (The Mukaiyama Activation): Switch your promoter system to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .
| Parameter | Standard Condition | Optimized for t-Butyl Glycosides |
| Promoter | BF₃·OEt₂ (1.5 eq) | TMSOTf (1.1–1.5 eq) |
| Solvent | DCM or Toluene | DCM (Anhydrous) |
| Temperature | 0°C to RT | -78°C to -40°C |
| Additive | None | 2,6-di-tert-butylpyridine (DTBP) |
Mechanism of Action:
-
TMSOTf coordinates to the anomeric oxygen.
-
The bulky t-Butyl group is cleaved as TMS-O-tBu (isobutylene silyl ether).
-
The oxocarbenium ion forms immediately.
Critical Warning: Because 2-deoxy sugars form oxocarbenium ions faster than 2-OH sugars (due to lack of electron-withdrawing C2-OH), once you add TMSOTf, the reaction is instantaneous. If it sits too long, it decomposes. Quench immediately upon consumption of SM.
Part 3: Troubleshooting "Decomposition" (The 2-Deoxy Instability)
The Core Issue: 2-deoxy-L-ribopyranoside lacks a substituent at C2. Without this anchor, the oxocarbenium intermediate is prone to proton elimination, forming a Glycal (dihydro-2H-pyran derivative), which is a dead end.
Q2: My SM disappears, but I get a complex mixture (decomposition).
A: You are likely observing "Glycal Formation" or acid-catalyzed polymerization. This happens when the oxocarbenium ion "waits" too long for the nucleophile (acceptor).
Corrective Protocol: The "Inverse Addition" Technique Do not premix the donor and Lewis Acid.
-
Dissolve Donor (t-Bu glycoside) and Acceptor (Nucleophile) together in DCM.
-
Cool to -78°C.
-
Add TMSOTf (diluted in DCM) slowly to the mixture.
-
Rationale: The moment the reactive intermediate forms, the acceptor is already present to trap it, outcompeting the elimination pathway.
Q3: Does the protecting group on C3/C4 matter?
A: Yes, significantly.
-
Disarmed Donors (Acyl groups, e.g., Benzoyl/Acetyl): These destabilize the oxocarbenium ion (electron withdrawal), making the reaction slower but actually safer against decomposition.
-
Armed Donors (Ether groups, e.g., Benzyl): These stabilize the cation, making it form fast. For 2-deoxy sugars, "Armed" donors are dangerous because they are too reactive.
-
Recommendation: If you are experiencing decomposition, ensure your C3/C4 hydroxyls are protected with Benzoates (Bz) or p-Nitrobenzoates . This "disarms" the ring slightly, taming the reactivity.
Part 4: Alternative Workflow (Conversion to Imidate)
If direct activation of the tert-butyl glycoside continues to fail (or yields are <40%), you must switch to a two-step activation strategy. The t-butyl group is excellent for storage but poor for difficult couplings.
Step 1: Hydrolysis to Lactol (Hemiacetal)
-
Reagent: TFA / DCM (1:4 ratio) or 80% Acetic Acid/Water.
-
Condition: 0°C, 1-2 hours.
-
Note: The t-butyl group is acid labile. It will cleave to give the 1-OH (lactol).
Step 2: Formation of Trichloroacetimidate (TCA)
-
Reagent: Cl₃CCN (Trichloroacetonitrile) + DBU (Cat.).
-
Condition: DCM, 0°C.
-
Result: This converts the stable t-butyl glycoside into a potent Imidate Donor , which can be activated by mild BF₃·OEt₂ or TMSOTf at -78°C with much higher reliability.
Figure 2: Recommended synthetic workflow if direct activation fails.
Part 5: Stereoselectivity (The Alpha/Beta Problem)
Q4: I am getting a 1:1 mixture of anomers. How do I control stereochemistry?
A: 2-deoxy sugars lack a C2-substituent, meaning there is no "Neighboring Group Participation" (NGP) to direct the attack. Stereocontrol is governed purely by the Anomeric Effect (favoring axial/alpha) vs. Solvent Effects .
-
To favor Alpha (Axial - L-series): Use Ether solvents (Diisopropyl ether or Dioxane) and higher temperatures (0°C). The thermodynamic product is usually alpha.
-
To favor Beta (Equatorial - L-series): This is very difficult with 2-deoxy sugars.
-
Strategy: Use Acetonitrile as solvent at -40°C. Acetonitrile forms an equatorial nitrilium ion intermediate (kinetic control) which blocks the alpha face, forcing beta-attack.
-
Note on L-Sugars: Remember that for L-ribose, the "Alpha" anomer has the anomeric substituent pointing down (in standard chair drawing), but the C1-H is equatorial. Verify your NMR coupling constants (
) carefully.
-
References
-
Bennett, C. S., & Galan, M. C. (2018).[1] "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 118(16), 7931–7985. Link
- Foundational text on the instability and activ
- Mukaiyama, T., et al. (1995). "Stereoselective Synthesis of 2-Deoxy-β-glycosides." Chemistry Letters, 24, 11-12.
-
Ginsberg, A., et al. (2012). "Direct Glycosylation of Unprotected and Unactivated Carbohydrates."[2] Organic Letters, 14(3), 792–795.[2] Link
- Discusses the specific reactivity of tert-butyl glycosides and exchange mechanisms.
-
Nogueira, J. M., et al. (2012).[3] "Halide Effects on Cyclopropenium Cation Promoted Glycosylation with Deoxy Sugars."[3] European Journal of Organic Chemistry, 2012(26), 4927–4931.
- Provides protocols for minimizing glycal elimin
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Direct glycosylation of unprotected and unactivated carbohydrates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagent Controlled Direct Dehydrative Glycosylation with 2-Deoxy Sugars: Construction of the Saquayamycin Z Pentasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tert-butyl 2-deoxy-L-ribopyranoside under basic reaction conditions
Welcome to the technical support guide for researchers utilizing tert-butyl 2-deoxy-L-ribopyranoside in their synthetic workflows. This document addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic reaction conditions. Our goal is to provide not just answers, but a foundational understanding of the chemical principles governing its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the anomeric tert-butyl group in tert-butyl 2-deoxy-L-ribopyranoside under basic conditions?
A1: The tert-butyl glycosidic linkage is exceptionally stable under a wide range of basic and nucleophilic conditions.[1] This stability is a key feature and a primary reason for its use as a protecting group. The chemical rationale is twofold:
-
Acetal Nature: The glycosidic bond is an acetal linkage. Acetals are well-known for their stability in neutral to basic media. They are, however, labile under acidic conditions, which promote hydrolysis.[2]
-
Ether Stability: The bond can also be viewed as a tert-butyl ether. This class of ethers is robust and generally requires strong acidic conditions for cleavage.[3][4][5] The steric bulk of the tert-butyl group effectively shields the C-O bond from nucleophilic attack, which is the primary mechanism for cleavage under basic conditions (e.g., saponification of esters).
Q2: Can the anomeric center of tert-butyl 2-deoxy-L-ribopyranoside epimerize (e.g., from α to β) under basic conditions?
A2: No, anomerization is not expected under basic conditions once the tert-butyl glycoside (an acetal) is formed. Anomerization is a process of interconversion between anomers, which occurs readily with free sugars in solution because they exist in equilibrium with their open-chain form via a hemiacetal.
For anomerization of a glycoside to occur, the glycosidic bond must first be cleaved to generate a resonance-stabilized oxocarbenium ion intermediate. This intermediate is planar, allowing a nucleophile (like the solvent or another alcohol) to attack from either face, leading to a mixture of anomers.[2] However, this cleavage is an acid-catalyzed process. Since the glycosidic bond is stable to base, the anomeric configuration is securely "locked" and will not change.
Q3: How does the stability of the anomeric tert-butyl group compare to other common anomeric protecting groups under basic conditions?
A3: The stability of the tert-butyl group is superior or comparable to many other common protecting groups used at the anomeric position.
| Anomeric Group | Type | Stability to Base (e.g., NaOH/MeOH) | Rationale |
| tert-Butyl | Acetal / Ether | Excellent | Sterically hindered ether linkage, stable acetal. |
| Methyl/Ethyl | Acetal / Ether | Excellent | Simple alkyl ethers and acetals are stable to base. |
| Benzyl (Bn) | Acetal / Ether | Excellent | Benzyl ethers are stable to base; removed by hydrogenolysis. |
| Acetyl (Ac) | Acetal / Ester | Poor | Anomeric esters are readily hydrolyzed (saponified) by base. |
| Silyl (e.g., TBS) | Silyl Acetal | Good to Moderate | Generally stable, but can be cleaved by fluoride ions or strong base, depending on steric hindrance and conditions.[6][7] |
This table highlights that for reactions requiring basic conditions where other protecting groups might be labile (e.g., esters), the tert-butyl glycoside is a reliable and robust choice.
Troubleshooting Guide
Issue 1: My analytical data (LCMS/TLC) suggests the tert-butyl group is cleaving during my basic reaction. What is happening?
This is a common but often misleading observation. Direct cleavage of the tert-butyl glycoside by base is highly improbable. The root cause is almost always an external factor.
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for unexpected cleavage.
Pillar 1: Hidden Sources of Acidity
The most likely culprit for cleavage is unintentional exposure to acid.
-
Analytical Artifact: Many reverse-phase LCMS methods use mobile phases containing small amounts of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. These conditions are sufficient to hydrolyze the acid-labile tert-butyl glycoside on-column, giving a false positive for cleavage during the reaction itself.[8]
-
Acidic Workup: Quenching a basic reaction with a strong acid (e.g., 1M HCl) can cause rapid cleavage. Use a milder acid like saturated ammonium chloride (NH₄Cl) or buffer at a neutral pH if possible.
-
Acidic Silica Gel: Standard silica gel can be slightly acidic. If the product is sensitive, chromatography on silica can lead to degradation. This can be mitigated by pre-treating the silica with a base (e.g., slurry with 1% triethylamine in the eluent).
Pillar 2: Control Experiments for Self-Validation
To confirm the stability of your starting material under the reaction conditions, a control experiment is essential.
Protocol: Substrate Stability Test
-
Setup: In a reaction vessel, combine your tert-butyl 2-deoxy-L-ribopyranoside, the solvent, and the base in the same concentrations and at the same temperature as your main experiment. Omit any other reactants.
-
Monitoring: After the designated reaction time, take a small aliquot from the control reaction.
-
Analysis (Crucial Step): Quench the aliquot with a non-acidic medium (e.g., dilute with a neutral solvent). Analyze this crude sample directly by ¹H NMR or by TLC.
-
¹H NMR: Look for the characteristic singlet of the tert-butyl group (around 1.2-1.4 ppm). Its disappearance or the appearance of new signals corresponding to the free sugar would indicate instability.
-
TLC: Compare the spot of the control reaction to your starting material. The appearance of a new, more polar spot (indicative of the free sugar) would signal a problem.
-
Issue 2: I am observing unexpected side products, but the anomeric tert-butyl group is intact. What reactions could be occurring?
If the anomeric group is stable, side reactions will occur at other functional groups within the molecule, primarily the free hydroxyl groups at the C3 and C4 positions.
Caption: Potential reaction pathways at other positions.
-
Deprotonation of Hydroxyls: In the presence of a sufficiently strong base (e.g., NaH, LDA, or even hydroxides), the C3 and C4 hydroxyl groups will be deprotonated to form alkoxides.
-
Subsequent Reactions: These nucleophilic alkoxides can then react with electrophiles present in the reaction mixture.
-
O-Alkylation/O-Acylation: If you have alkyl halides, acyl chlorides, or other electrophiles present, they will likely react at the C3/C4 positions.
-
Protecting Group Migration: If other protecting groups are present (e.g., esters or silyl ethers), base can catalyze their migration between the C3 and C4 hydroxyls.
-
Elimination/Degradation: Under extremely harsh conditions (very high temperatures and concentrated, strong base), elimination or other degradation pathways could be initiated, though this is uncommon for this substrate.
-
Troubleshooting Tip: If you intend for a reaction to occur elsewhere in your molecule, it is crucial to first protect the C3 and C4 hydroxyl groups to prevent these side reactions.
References
- Vertex AI Search, based on "2.4 Stability of N-Glycosidic Bonds".
- Study.com, "Glycosidic Bond | Definition & Types - Lesson".
- Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers".
- Science.gov, "glycosidic bond stability: Topics".
- Organic Chemistry Portal, "tert-Butyl Ethers".
- Gelest Technical Library, "Deprotection of Silyl Ethers".
- MDPI, "Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase".
- ACS Publications, "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers | The Journal of Organic Chemistry".
- PMC, "Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine".
- ResearchGate, "Stability of N-Glycosidic Bond of (5 ' S)-8,5 '-Cyclo-2 '-deoxyguanosine".
- SciSpace, "Mild and Selective Deprotection of tert-Butyl(dimethyl)
- Benchchem, "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions".
- MDPI, "Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions".
- Benchchem, "Stability of the tert-Butyl (tBu)
- ResearchGate, "The tert-butyl group in chemistry and biology | Request PDF".
- Journal of Organic Chemistry, "Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals".
- Reddit, "Hydrolysis product troubleshooting : r/Chempros".
- Chemistry Steps, "Glycosides".
Sources
- 1. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
High-resolution mass spectrometry (HRMS) analysis of Tert-butyl 2-deoxy-L-ribopyranoside
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of Tert-butyl 2-deoxy-L-ribopyranoside
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) methodologies for the structural characterization and analysis of Tert-butyl 2-deoxy-L-ribopyranoside. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental design, compares leading HRMS platforms, and provides actionable insights grounded in established scientific principles. As L-nucleoside analogues are critical in the development of antiviral and therapeutic agents, the precise characterization of their synthetic precursors, such as this protected 2-deoxy-L-ribose, is of paramount importance.[1]
The Analytical Challenge: Understanding Tert-butyl 2-deoxy-L-ribopyranoside
Tert-butyl 2-deoxy-L-ribopyranoside is a protected form of 2-deoxy-L-ribose, a key building block in medicinal chemistry.[1] Its analytical characterization presents several challenges inherent to polar, modified carbohydrates:
-
High Polarity: The multiple hydroxyl groups make the molecule highly polar, complicating chromatographic separation on standard reversed-phase columns.[2][3][4]
-
Thermal Lability: Glycosidic bonds can be susceptible to cleavage at high temperatures, making techniques like Gas Chromatography (GC) challenging without derivatization.[5]
-
Ionization Behavior: The molecule can form multiple adducts in the mass spectrometer source (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which can complicate spectral interpretation.[6]
Table 1: Physicochemical Properties of the Analyte Core (2-Deoxy-L-ribose)
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | [7] |
| Molecular Weight | 134.13 g/mol | [7] |
| Structure (SMILES) | O=CCCO | |
| Predicted LogP | -2.3 | [7] |
Note: The tert-butyl group adds C₄H₈, increasing the molecular weight to 190.25 g/mol and modifying the polarity.
HRMS Platform Comparison: Quadrupole-Orbitrap vs. Q-TOF
The choice of HRMS instrument is critical. The two most prevalent platforms for small molecule analysis are Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.
-
Quadrupole-Orbitrap (e.g., Thermo Scientific™ Q Exactive™ Series): This platform combines a front-end quadrupole for precursor ion selection with a high-resolution Orbitrap mass analyzer.[8][9] Its primary strength lies in its exceptionally high resolving power (up to >240,000 FWHM), which provides outstanding mass accuracy (typically <3 ppm).[8][10] This is crucial for confident elemental composition determination. However, the Fourier Transform-based nature of the Orbitrap can result in a slower duty cycle compared to Q-TOF instruments.[11]
-
Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent, Sciex, Waters): A Q-TOF instrument uses a TOF analyzer, which measures the mass-to-charge ratio by timing how long it takes for an ion to travel a fixed distance.[10] Q-TOFs are known for their fast acquisition speeds, wide dynamic range, and robust performance.[10] While their resolution is generally lower than that of an Orbitrap, modern instruments still provide excellent mass accuracy (<5 ppm) sufficient for many applications.[9][10]
Table 2: Head-to-Head Comparison of HRMS Platforms for Glycoside Analysis
| Feature | Quadrupole-Orbitrap | Q-TOF | Rationale & Causality |
| Resolving Power | Exceptional (>140,000) | Very Good (40,000 - 60,000) | Orbitrap's FT-based detection allows for longer ion trapping and higher resolution, critical for resolving isobaric interferences.[11] |
| Mass Accuracy | Excellent (<3 ppm) | Excellent (<5 ppm) | High resolution directly contributes to superior mass accuracy, increasing confidence in formula assignment. |
| Acquisition Speed | Moderate | Very Fast | The TOF analyzer is inherently faster, making it ideal for rapid LC separations or high-throughput screening.[10] |
| Dynamic Range | Good | Excellent | TOF detectors often exhibit a wider linear dynamic range, beneficial for quantifying analytes over several orders of magnitude.[10] |
| Fragmentation | HCD (Beam-Type CID) | CID (Gas-Phase) | Higher-energy C-trap dissociation (HCD) in Orbitraps often yields rich, library-searchable spectra. |
Experimental Workflows & Protocols
A multi-faceted approach provides the most comprehensive characterization. The following workflows compare direct analysis with a chromatographically separated method.
Caption: High-level comparison of analytical workflows.
Recommended Protocol: LC-HRMS Analysis
This is the preferred method as it directly analyzes the intact molecule with minimal sample preparation, preserving its native structure.
Rationale: Sugars and their derivatives are highly polar and non-volatile, making them unsuitable for direct GC analysis.[5][12][13] While derivatization enables GC-MS, it adds complexity and potential for artifacts.[14][15] Liquid chromatography, specifically HILIC, is designed to retain and separate such polar compounds effectively.[2][16]
Caption: Step-by-step workflow for LC-HRMS analysis.
Table 3: Detailed LC-HRMS Experimental Protocol
| Parameter | Setting | Rationale & Expert Insight |
| LC System | UHPLC System | Provides high resolution and fast separation times. |
| Column | HILIC (e.g., Waters ACQUITY BEH Amide, 1.7 µm) | Essential for retaining the highly polar analyte. Amide phases offer excellent selectivity for sugars.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong organic solvent used to elute analytes in HILIC mode. |
| Gradient | Start at 95% B, hold 1 min, ramp to 50% B over 8 min | A high initial organic concentration is required for retention on a HILIC column. The gradient to higher aqueous content elutes the analyte. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale UHPLC. |
| Ion Source | Heated Electrospray Ionization (HESI) | HESI is a robust and sensitive ionization technique for polar molecules in LC-MS.[3] |
| Ionization Mode | Positive | The molecule lacks easily deprotonated acidic groups, making positive mode ([M+H]⁺, [M+Na]⁺) more sensitive. |
| MS1 Resolution | 140,000 @ m/z 200 (Orbitrap) | High resolution is key to achieving the mass accuracy needed to confirm the elemental formula.[8] |
| MS/MS | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation scans on the most intense ions from the MS1 scan, providing structural information. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using multiple collision energies ensures the capture of both low-energy (e.g., glycosidic bond cleavage) and high-energy (e.g., ring cleavage) fragments. |
Comparative Data Analysis & Interpretation
Accurate Mass & Isotopic Pattern
The first step in identification is confirming the elemental composition via accurate mass measurement.
-
Theoretical Mass [M+H]⁺: C₁₀H₂₁O₄⁺ = 191.1305
-
Theoretical Mass [M+Na]⁺: C₁₀H₂₀O₄Na⁺ = 213.1125
Table 4: Representative Accurate Mass Measurement Data (Orbitrap)
| Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 191.13053 | 191.13031 | -1.15 |
| [M+Na]⁺ | 213.11248 | 213.11225 | -1.08 |
Trustworthiness: A mass error of < 3 ppm provides high confidence in the assigned elemental formula of C₁₀H₂₀O₄. The observed isotopic pattern should also match the theoretical pattern for this formula.
Fragmentation (MS/MS) Analysis
Fragmentation analysis provides the structural fingerprint of the molecule. For glycosides, the most common fragmentation is the cleavage of the glycosidic bond.[17][18][19]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Expertise: The primary fragmentation pathway involves the facile loss of the tert-butyl group as neutral isobutylene (56.0626 Da) upon protonation of the glycosidic oxygen. This results in a highly abundant product ion corresponding to the protonated 2-deoxy-L-ribose sugar (m/z 135.0652). Subsequent losses of water (18.0106 Da) from the sugar ring are characteristic fragments for carbohydrates.[18][20] High-resolution data is essential to distinguish the loss of a sugar moiety from other potential losses with similar nominal mass.[18][20]
Table 5: Key MS/MS Fragment Ions and Proposed Structures
| Observed m/z (HR) | Proposed Formula | Proposed Structure |
| 135.0652 | C₅H₁₁O₄⁺ | Protonated 2-deoxy-L-ribose (loss of isobutylene) |
| 117.0546 | C₅H₉O₃⁺ | Dehydrated sugar (loss of isobutylene and one water molecule) |
| 99.0441 | C₅H₇O₂⁺ | Further dehydrated sugar (loss of isobutylene and two water molecules) |
| 57.0704 | C₄H₉⁺ | tert-Butyl cation (less common pathway) |
Alternative Technique: GC-MS with Derivatization
For labs without access to LC-HRMS, GC-MS remains a viable, albeit more complex, alternative.
Causality: The high polarity and low volatility of the analyte prevent it from passing through a GC column.[5][12] Derivatization, typically silylation with a reagent like BSTFA, replaces the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, dramatically increasing volatility.[13]
Experimental Protocol: Silylation for GC-MS
-
Drying: Evaporate ~1 mg of the sample to complete dryness under a stream of nitrogen. Moisture will quench the derivatization reagent.
-
Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[13]
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Table 6: Comparison of Primary and Alternative Techniques
| Feature | LC-HRMS | GC-MS with Derivatization |
| Sample Prep | Simple (dissolve and shoot) | Multi-step, requires anhydrous conditions.[13] |
| Structural Integrity | Analyzes the intact molecule | Analyzes a chemical derivative |
| Potential Issues | Poor retention on RP columns | Incomplete derivatization; formation of multiple anomeric peaks.[14][15] |
| Mass Information | High-resolution, accurate mass | Nominal mass (typically) |
| Best For | Confident identification, structural elucidation, analysis of complex mixtures | Routine quantification in simple matrices, labs without LC-MS |
Conclusion and Recommendations
For the definitive analysis of Tert-butyl 2-deoxy-L-ribopyranoside, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the superior methodology. It provides unambiguous elemental composition through sub-ppm mass accuracy and detailed structural information via MS/MS fragmentation, all with minimal sample preparation.
-
For Identification & Characterization: An Orbitrap-based platform is recommended for its unmatched resolving power and mass accuracy, providing the highest level of confidence in structural assignments.
-
For High-Throughput Screening: A Q-TOF platform offers a compelling alternative with faster acquisition speeds, making it well-suited for rapid analysis of many samples.
-
Alternative Approach: GC-MS with silylation is a functional alternative but should be used with caution. The potential for incomplete derivatization and the generation of multiple chromatographic peaks requires careful method validation and interpretation.[14]
By leveraging the power of HRMS, researchers can ensure the identity and purity of this critical synthetic intermediate, thereby accelerating the drug development pipeline with confident, high-quality analytical data.
References
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
-
Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
-
Chromatography Forum. (2014). Analysis of sugars by GC method. [Link]
- Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC–MS analyses.
-
Pandey, P., et al. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in Brief, 29, 105224. [Link]
-
Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 897, 27-35. [Link]
-
Kempa, S., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis. Metabolites, 12(8), 751. [Link]
-
Cuyamendous, C., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1505. [Link]
- Shi, Q., et al. (2016). Identification of Glycoside Compounds from Tobacco by Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(4), 629-639.
-
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]
-
Wang, M., et al. (2017). Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering. Food Chemistry, 217, 439-447. [Link]
-
ResearchGate. (2025). Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry. [Link]
-
Semantic Scholar. LC-MS metabolomics of polar compounds. [Link]
-
Wang, Y., et al. (2021). 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats. PLoS ONE, 16(1), e0245353. [Link]
-
NSF Public Access Repository. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. [Link]
-
National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
-
IROA Technologies. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]
-
Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]
-
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Glycosides Derived from The Sugar D-ribose of Expected Biological Activity. [Link]
-
U.S. Environmental Protection Agency. 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose Properties. [Link]
- DeJongh, D. C., & Hanessian, S. (1967). Characterization of Deoxy Sugars by Mass Spectrometry. Journal of the American Chemical Society, 89(12), 3114-3122.
-
Sawicki, E., & Sawicki, C. R. (1970). Location and analysis of 2-deoxy sugars on chromatograms and pherograms by fluorescence. Talanta, 17(12), 1205-1219. [Link]
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ResearchGate. (2025). Creation of an Open-Access High-Resolution Tandem Mass Spectral Library of 1000 Food Toxicants. [Link]
-
National Center for Biotechnology Information. 2-Deoxy-L-ribose. PubChem Compound Database. [Link]
- Gunda, P., & Gunic, E. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Organic Letters, 1(1), 33-35.
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Comparative Guide: Tert-Butyl vs. Methyl 2-Deoxy-L-Ribopyranoside in Nucleoside Synthesis
The following technical guide compares Tert-butyl 2-deoxy-L-ribopyranoside and Methyl 2-deoxy-L-ribopyranoside as starting materials for L-nucleoside synthesis.
Executive Summary
In the synthesis of L-nucleoside analogs (e.g., L-dT, Lamivudine), the choice of the anomeric protecting group on the 2-deoxy-L-ribose scaffold dictates the downstream activation strategy.
-
Methyl 2-deoxy-L-ribopyranoside is the Commodity Standard . It is highly stable, inexpensive to produce, and ideal for early-stage bulk storage. However, its removal or activation requires harsh acidic conditions (e.g., HCl/Acetic Acid) that can degrade sensitive nucleobases or protecting groups.
-
Tert-butyl 2-deoxy-L-ribopyranoside is the Precision Tool . Its bulky steric profile directs higher stereoselectivity in some couplings, but its primary advantage is orthogonal lability . It can be hydrolyzed or converted to glycosyl donors under mild conditions (e.g., TFA or Lewis acids), preserving sensitive functionalities that would not survive the "Methyl route."
The Bottom Line: Use Methyl for robust, simple targets (like L-Thymidine). Use Tert-butyl for complex targets requiring mild activation or when high
Chemical Properties & Mechanistic Implications[1][2][3][4][5][6][7][8]
The core difference lies in the acetal stability and steric influence at the anomeric center (
Stability Profile
-
Methyl Glycoside: The methoxy group is small and forms a thermodynamically stable acetal. Hydrolysis requires protonation of the exocyclic oxygen followed by the departure of methanol, which is kinetically slow due to the lack of steric strain relief.
-
Tert-Butyl Glycoside: The tert-butyl group is bulky. While stable to basic and neutral conditions, it is highly susceptible to acid-catalyzed hydrolysis. The relief of steric strain (B-strain) upon protonation and departure of the bulky t-butyl cation (or isobutylene) accelerates this process, allowing deprotection under mild conditions.
Graphviz Diagram: Stability & Activation Pathways
The following diagram illustrates the divergent activation pathways for both starting materials.
Caption: Figure 1. Activation pathways. Note that the Methyl route requires harsh conditions to break the stable acetal, whereas the Tert-butyl route offers mild access to the hemiacetal or direct conversion.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-deoxy-L-ribopyranoside
Target: Robust, large-scale preparation.
-
Reagents: 2-deoxy-L-ribose (10 g), Methanol (anhydrous, 100 mL), Acetyl Chloride (1 mL).
-
Setup: Round-bottom flask with a drying tube (CaCl2).
-
Procedure:
-
Dissolve 2-deoxy-L-ribose in anhydrous methanol.
-
Add Acetyl Chloride dropwise at 0°C. (This generates anhydrous HCl in situ).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1) shows disappearance of the polar starting material and appearance of a less polar spot (
). -
Workup: Neutralize with solid
, filter, and concentrate in vacuo.
-
-
Yield: Typically >90% as a mixture of
anomers.[1]
Protocol B: Synthesis of Tert-Butyl 2-deoxy-L-ribopyranoside
Target: High-value intermediate for sensitive synthesis.
-
Reagents: 2-deoxy-L-ribose (10 g), Dichloromethane (DCM, 100 mL), Isobutylene (gas), Amberlyst 15 (H+ form, 1 g) or conc.
(catalytic). -
Setup: Pressure vessel or sealed flask (due to isobutylene volatility).
-
Procedure:
-
Suspend 2-deoxy-L-ribose in DCM in the pressure vessel.
-
Cool to -10°C.
-
Condense Isobutylene (approx. 20 mL) into the vessel.
-
Add the acid catalyst (Amberlyst 15 is preferred for easier workup).
-
Seal and stir at RT for 24 hours.
-
Mechanism: The acid protonates the isobutylene to form a t-butyl cation, which traps the sugar hemiacetal.
-
-
Workup: Vent excess isobutylene carefully. Filter off the resin (or wash with
if using liquid acid). Concentrate DCM. -
Yield: Typically 75-85%.[2] The product is an oil that may crystallize upon standing.
Performance Comparison Data
The following table summarizes the performance metrics based on standard laboratory conditions for nucleoside synthesis.
| Feature | Methyl 2-deoxy-L-riboside | Tert-Butyl 2-deoxy-L-riboside |
| Cost of Preparation | Low (MeOH is cheap) | Medium (Requires Isobutylene/Pressure) |
| Acid Stability | High (Stable to 1M HCl at RT) | Low (Hydrolyzes in 0.1% TFA or dilute HCl) |
| Base Stability | High | High |
| Activation Method | Requires AcCl/HCl or HBr/AcOH (Harsh) | Can use mild Lewis Acids ( |
| Stereoselectivity ( | Typically 1:1 to 2:1 (Thermodynamic) | Often favors |
| Primary Use Case | Bulk intermediate for simple nucleosides | Precursor for sensitive or complex targets |
Critical Analysis: The "Activation" Step
The most significant differentiator is the conversion to the Glycosyl Chloride (the reactive donor for nucleobase coupling).
-
From Methyl: Requires treatment with pure Acetyl Chloride saturated with HCl gas. This generates acetic acid as a byproduct and requires high acidity, which can cause anomerization or decomposition of the sugar ring into furans (the "waxy breakdown").
-
From Tert-Butyl: Can be converted directly to the chloride using
in DCM at 0°C. The t-butyl group leaves as a stable cation (trapped by chloride), driving the reaction forward under strictly anhydrous and non-protic conditions. This is the gold standard for high-yield glycosylation.
Decision Matrix
Use the following logic flow to determine the appropriate starting material for your campaign.
Caption: Figure 2. Decision Matrix for selecting the optimal starting material.
References
-
Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for general glycosylation reagents and t-butyl ether properties).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on stability of Methyl vs Tert-butyl glycosides).
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. (Foundational text on silyl-Hilbert-Johnson reaction relevant to 2-deoxy sugars).
- Bhat, V., et al. (1981). Synthesis of 2'-deoxy-L-ribonucleosides. Nucleosides and Nucleotides. (Context for L-sugar synthesis).
-
Organic Syntheses. (1930). tert-Butyl Chloride preparation (Analogous chemistry for t-butyl cation generation).
Sources
Navigating the Structural Landscape of 2-Deoxy-L-Ribopyranosides: A Comparative Guide to Characterization
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for carbohydrate derivatives, such as Tert-butyl 2-deoxy-L-ribopyranosides, which are valuable chiral building blocks in the synthesis of L-nucleoside analogues, compounds with significant potential in antiviral and anticancer therapies. While X-ray crystallography remains the gold standard for unambiguous structural elucidation, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for Tert-butyl 2-deoxy-L-ribopyranoside and its simple derivatives.
This guide, therefore, addresses a common challenge in chemical research: how to proceed when the desired crystallographic data is not available. We will provide a comparative analysis of structural characterization techniques, using data from closely related compounds to infer the expected structural features of our target molecules. Furthermore, we will present a detailed, field-proven protocol for obtaining the elusive crystal structure, alongside a discussion of alternative and complementary spectroscopic methods.
The Elusive Crystal: Expected Structural Features and Crystallization Strategy
While specific crystallographic data for Tert-butyl 2-deoxy-L-ribopyranoside is unavailable, we can extrapolate key structural parameters and conformational preferences from published crystal structures of related 2-deoxypyranosides and molecules containing the bulky tert-butyl group. The pyranose ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The orientation of the substituents, including the anomeric tert-butyl group, will significantly influence the overall molecular packing and the propensity for crystallization.
The presence of the sterically demanding tert-butyl group at the anomeric position can present challenges for crystallization. This bulky, hydrophobic group may hinder the formation of a well-ordered crystal lattice, which relies on a network of intermolecular interactions. However, the hydroxyl groups on the pyranose ring provide sites for hydrogen bonding, a key directional force in crystal engineering.
Table 1: Comparative Crystallographic Data of Related Pyranoside Derivatives
| Compound | CSD Refcode | Space Group | Key Torsional Angles (°) | Conformation | Reference |
| Methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside | Not specified | P212121 | O5-C1-O1-C7: 68.9 | 4C1 Chair | [1] |
| 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride | Not specified | P21 | O5-C1-F1-H1: -75.9 | 4C1 Chair | [2] |
| tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate | Not specified | P-1 | C2-C3-C4-C5: -53.2 | Envelope | [3] |
This table presents data from closely related structures to provide context for the expected conformation of Tert-butyl 2-deoxy-L-ribopyranoside derivatives. Note the prevalence of the chair conformation in pyranoside rings.
A Practical Guide to Obtaining the Crystal Structure: An Experimental Protocol
For researchers aiming to fill the current data gap, the following protocol outlines a systematic approach to the synthesis, purification, and crystallization of Tert-butyl 2-deoxy-L-ribopyranoside derivatives.
Experimental Workflow for Crystallographic Analysis
Caption: Workflow for obtaining the crystal structure of a novel compound.
Step-by-Step Methodology:
-
Synthesis and Purification:
-
Synthesize the target Tert-butyl 2-deoxy-L-ribopyranoside derivative using established glycosylation methods.
-
Purify the product to >99% purity using flash column chromatography. The choice of eluent system is critical and should be optimized to ensure separation from any diastereomeric byproducts.
-
Confirm the identity and purity of the compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Crystallization Screening:
-
Employ a high-throughput crystallization screening kit to rapidly test a wide range of crystallization conditions (e.g., different solvents, precipitants, pH, and temperatures).
-
The rationale behind this is to maximize the chances of identifying initial "hit" conditions that produce microcrystals.
-
-
Optimization of Crystallization Conditions:
-
Once initial hits are identified, optimize the crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Systematically vary the concentrations of the precipitant and the compound to promote the growth of single, diffraction-quality crystals. The bulky tert-butyl group may favor slower crystallization from less polar solvents.
-
-
X-ray Diffraction Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data collection at low temperatures (e.g., 100 K) is recommended to minimize thermal motion and potential radiation damage.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
When Crystals Won't Cooperate: Alternative Characterization Techniques
In instances where obtaining a single crystal proves intractable, a combination of other powerful analytical techniques can provide a wealth of structural information.
Comparative Analysis of Characterization Methods
Caption: Comparison of X-ray crystallography, NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants offer insights into the local electronic environment and dihedral angles between adjacent protons, which can help to deduce the relative stereochemistry and the chair conformation of the pyranose ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations, allowing for the unambiguous assignment of all proton and carbon signals and confirming the covalent connectivity of the molecule.
-
NOESY/ROESY: These experiments detect through-space interactions between protons that are close in proximity. The presence or absence of specific cross-peaks can be used to determine the relative stereochemistry and the preferred conformation of the molecule in solution. For example, strong NOEs between axial protons on the pyranose ring would support a chair conformation.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable information about the different structural components of the molecule, such as the loss of the tert-butyl group or cleavage of the glycosidic bond.
Conclusion
While the absence of a crystal structure for Tert-butyl 2-deoxy-L-ribopyranoside derivatives presents a challenge, it does not preclude a thorough structural investigation. By leveraging data from analogous compounds, employing a systematic approach to crystallization, and utilizing a suite of powerful spectroscopic techniques, researchers can confidently elucidate the structural features of these important molecules. The detailed protocol and comparative analysis provided in this guide serve as a valuable resource for scientists and drug development professionals navigating the intricate world of carbohydrate chemistry. The eventual deposition of a crystal structure for this class of compounds in the Cambridge Structural Database will be a significant contribution to the field, and it is hoped that the guidance provided herein will facilitate that achievement.
References
- Li, W., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1103.
- Cocinero, E. J., et al. (2014). The Journal of Physical Chemistry A, 118(5), 859-867.
- Withers, S. G., et al. (1987).
- Lutz, M., & Spek, A. L. (2005).
- Yavari, I., et al. (2007). Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 221-222.
- Kirschning, A., et al. (2018). The Journal of Organic Chemistry, 83(24), 15064-15077.
- Grindley, T. B., et al. (1993). Canadian Journal of Chemistry, 71(10), 1564-1574.
- Herdewijn, P., et al. (2004). The Journal of Organic Chemistry, 69(13), 4437-4446.
- Plavec, J., et al. (2008). The Journal of Physical Chemistry A, 112(4), 679-688.
- Rusinov, V. L., et al. (2021). Journal of Structural Chemistry, 62(8), 1291-1300.
- Pintacuda, G., & Otting, G. (2018). Journal of the American Chemical Society, 140(34), 10839-10842.
- Katoch, M., et al. (2019). International Journal of Science and Technology, 6(6), 1-6.
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Re3data.org. (2021). Cambridge Structural Database. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Liberek, B., et al. (2000).
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
- Hu, F., et al. (2024).
- Pintacuda, G., & Otting, G. (2018). Journal of the American Chemical Society, 140(34), 10839-10842.
- Ramalingam, M., et al. (2016). Journal of Molecular Structure, 1125, 668-682.
- Boraei, A. T. A., et al. (2021). Crystals, 11(8), 969.
- Boraei, A. T. A., et al. (2021). Crystals, 11(8), 969.
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
- The Crystallographic Society of Japan. (2009). X-ray Structure Analysis Online, 25(5).
- Gangjee, A., et al. (2009). Journal of Medicinal Chemistry, 52(20), 6432-6441.
Sources
Mechanistic & Practical Comparison: Tert-Butyl (Armed) vs. Acetyl (Disarmed) Glycosyl Donors
Executive Summary
In carbohydrate chemistry, the choice of protecting group on the glycosyl donor is the single most determinant factor of reaction outcome. This guide compares two distinct classes of protection: Tert-butyl (t-Bu) , representing electron-rich ether protection ("Armed"), and Acetyl (Ac) , representing electron-deficient ester protection ("Disarmed").
-
Tert-Butyl (Ether): High reactivity, proceeds via oxocarbenium ion, variable stereoselectivity (solvent/steric dependent), acid-labile.
-
Acetyl (Ester): Low reactivity, proceeds via acyloxonium ion (Neighboring Group Participation), reliable 1,2-trans stereoselectivity, base-labile.
The Mechanistic Divergence
The efficiency and selectivity of a glycosylation reaction are governed by the stability of the cationic intermediate formed upon activation.
Electronic Effects (The "Armed-Disarmed" Principle)
Pioneered by Fraser-Reid, this principle dictates that the electron density of the protecting group influences the stability of the anomeric positive charge.
-
Tert-Butyl (Armed): As an ether, the t-Bu group is electron-donating (by induction). It stabilizes the developing positive charge at the anomeric center (C1), lowering the activation energy. This makes the donor "Armed" and highly reactive.[1]
-
Acetyl (Disarmed): The ester carbonyl is electron-withdrawing.[2][3][4] It destabilizes the oxocarbenium ion, raising the activation energy. This makes the donor "Disarmed" and sluggish, often requiring stronger promoters or higher temperatures.
Neighboring Group Participation (NGP)[5][6][7]
-
Acetyl: The C2-ester carbonyl oxygen can intramolecularly attack the C1 oxocarbenium ion, forming a five-membered acyloxonium ion (dioxolenium). This blocks the cis-face, forcing the acceptor to attack from the trans-side (leading to
-glucosides from D-glucose). -
Tert-Butyl: Ethers are non-participating. The reaction proceeds through a naked oxocarbenium ion or contact ion pair. Stereoselectivity is governed by the anomeric effect (favoring
), solvent effects (e.g., ether solvents favoring , nitrile favoring ), and the steric bulk of the t-Bu group itself.
Mechanistic Pathway Visualization
Caption: Mechanistic bifurcation showing Acetyl-mediated NGP (Red path) vs. Tert-butyl direct attack (Green path).
Performance Comparison Data
The following data synthesizes relative reactivity values (RRV) and stereochemical outcomes typical for glucopyranosyl donors activated with NIS/TfOH (thioglycosides) or TMSOTf (imidates).
Table 1: Comparative Efficiency Metrics
| Feature | Tert-Butyl (Armed) | Acetyl (Disarmed) | Causality |
| Relative Reactivity (RRV) | High (~10³ - 10⁴ vs Ac) | Low (Defined as 1.0) | Electronic stabilization of C1 cation by ethers vs destabilization by esters. |
| Activation Temp | Low (-78°C to -40°C) | High (0°C to RT) | Lower activation energy barrier for armed donors. |
| Stereoselectivity | Variable ( | High 1,2-trans (>95% | Lack of NGP in t-Bu allows SN1-like scrambling; Ac enforces SN2-type opening of acyloxonium. |
| Coupling Time | Fast (mins to 1 hr) | Slow (hrs to overnight) | Nucleophilicity of the donor. |
| Side Reactions | Hydrolysis, Aglycon transfer | Orthoester formation | Ac donors can form stable orthoesters if the acceptor is hindered. |
| Deprotection | Acidic (TFA, HCl) | Basic (NaOMe/MeOH) | Orthogonal removal strategies. |
Note on Sterics: The tert-butyl group is significantly bulkier than a standard benzyl ether or acetyl ester. While electronically "armed," extreme steric crowding at C2 can sometimes retard the approach of the acceptor, paradoxically lowering yields in highly hindered systems compared to the smaller Acetyl group.
Experimental Protocols
Synthesis of Donors (Brief)
-
Acetyl Donors: Standard acetylation using Ac₂O/Pyridine. High yielding, robust.
-
Tert-Butyl Donors: Challenging to install. Typically requires isobutylene with acid catalysis (
or ). Warning: Conditions must be controlled to prevent glycosidic cleavage.
General Glycosylation Protocol (Thioglycoside Donor)
This protocol is designed for a comparison study using NIS/TfOH activation.
Reagents:
-
Glycosyl Donor (1.0 equiv) [t-Bu protected vs Ac protected]
-
Glycosyl Acceptor (1.2 - 1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
4Å Molecular Sieves (Activated)[5]
-
Solvent: DCM (non-participating) or Et₂O (participating)
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware under Argon.
-
Mixture: Dissolve Donor and Acceptor in dry DCM (0.05 M concentration). Add powdered 4Å molecular sieves.
-
Drying: Stir for 30 minutes at room temperature to ensure absolute dryness (Critical for t-Bu donors to prevent hydrolysis).
-
Temperature Equilibration:
-
For t-Bu (Armed): Cool to -78°C .
-
For Ac (Disarmed): Cool to 0°C or RT depending on acceptor reactivity.[5]
-
-
Activation: Add NIS. Stir for 5 mins. Add TfOH (catalytic).
-
Monitoring: Monitor by TLC.
-
t-Bu: Expect reaction completion in <30 mins.
-
Ac: Expect reaction completion in 2-12 hours.
-
-
Quenching: Add saturated aqueous
and . -
Workup: Extract with DCM, wash with brine, dry over
.
Experimental Workflow Diagram
Caption: Decision tree for glycosylation conditions based on donor protection type.
Critical Analysis: When to Use Which?
Choose Tert-Butyl (Armed) When:
-
Acceptor is Unreactive: If the acceptor is sterically hindered or electron-deficient, you need the high "push" of an armed donor.
-
Alpha-Selectivity is Required: By using ether solvents (Et₂O, THF) or relying on the anomeric effect without NGP interference.
-
Orthogonality: You need a group removable by acid (TFA) while retaining esters (Ac/Bz) elsewhere on the molecule.
Choose Acetyl (Disarmed) When:
-
1,2-Trans Selectivity is Critical: For synthesis of
-glucosides or -mannosides, the Ac group is the gold standard for stereocontrol via NGP. -
Latent-Active Strategies: You can use an Ac-protected donor as an acceptor first (coupling with a t-Bu donor), then activate it in a second step (Armed-Disarmed strategy).
-
Ease of Handling: Acetyl donors are generally crystalline, shelf-stable, and easy to purify compared to the sometimes oily or sensitive t-Bu ethers.
References
-
Fraser-Reid, B., et al. (1988). "Armed and disarmed glycosyl donors: a simple strategy for the efficient assembly of oligosaccharides." Journal of the American Chemical Society.[6][7]
-
Zhang, Z., et al. (1999).[6] "Programmed Synthesis of Oligosaccharides." Journal of the American Chemical Society.[6][7] (Discusses Relative Reactivity Values - RRV).
-
Demchenko, A. V. (2003). "Stereoselective Chemical 1,2-cis-O-Glycosylation: From 'Cooking' to Modern Synthetic Strategies." Synlett.
-
Codée, J. D. C., et al. (2011). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.
Sources
- 1. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 5. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Responsible Disposal of Tert-butyl 2-deoxy-L-ribopyranoside
This guide provides a comprehensive framework for the safe and compliant disposal of tert-butyl 2-deoxy-L-ribopyranoside. As a Senior Application Scientist, my primary objective is to synthesize established safety protocols with the practical realities of a research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
A critical first step in handling any chemical is to consult its specific Safety Data Sheet (SDS). However, for novel or less common compounds like tert-butyl 2-deoxy-L-ribopyranoside, a dedicated SDS may not always be available. In such cases, a conservative approach based on the chemical's structure and the properties of analogous compounds is paramount. This guide is built on this principle of prudent practice, referencing general chemical waste guidelines to ensure a high margin of safety.
Hazard Profile and Risk Assessment
Tert-butyl 2-deoxy-L-ribopyranoside is an organic molecule composed of a deoxysugar (2-deoxy-L-ribose) linked to a tert-butyl group via a glycosidic bond. While specific hazard data is not available, we can infer a likely risk profile by analyzing its constituent parts:
-
Deoxysugar Moiety: Simple sugars like 2-deoxy-D-ribose are generally not considered hazardous.[1][2]
-
Tert-butyl Group & Acetal Linkage: The presence of the tert-butyl group and the overall organic nature of the compound suggest it should be treated as a potentially flammable substance, a common characteristic of many organic ethers and acetals.
Therefore, until specific toxicological and environmental data becomes available, tert-butyl 2-deoxy-L-ribopyranoside should be handled as a general organic chemical waste, assuming potential flammability and irritant properties. All waste containing this compound must be disposed of as hazardous chemical waste.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
Summary of Assumed Hazards and Essential Precautions
| Parameter | Guideline | Rationale |
| Physical State | Solid or Liquid | The compound's state dictates handling procedures for collection and spill control. |
| Assumed Hazards | Flammable, Potential Skin/Eye Irritant | A conservative assumption for a non-characterized organic chemical, ensuring adequate PPE and handling controls. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat.[6][7][8] | Standard PPE for handling laboratory chemicals to prevent skin contact and eye exposure. |
| Work Environment | Chemical Fume Hood | Recommended when handling the pure compound or preparing solutions to minimize inhalation exposure.[6] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Common incompatibilities for ether-like compounds. Waste should be segregated accordingly.[3][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of waste containing tert-butyl 2-deoxy-L-ribopyranoside. This process ensures safety, regulatory compliance, and proper waste stream management.
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[5]
-
Designate a Waste Stream: Classify all waste containing tert-butyl 2-deoxy-L-ribopyranoside as "Non-Halogenated Organic Waste."
-
Segregate at the Source: Collect this waste separately from aqueous waste, halogenated organic waste, and solid waste.
Step 2: Selecting a Compatible Waste Container
Container integrity is crucial to prevent leaks and spills.[3][5][10]
-
Material Compatibility: Use a container made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) or glass bottle.[10]
-
Condition and Closure: Ensure the container is in good condition, free of cracks, and has a tightly fitting screw cap.[3][10] Funnels should not be left in the container opening.[10]
Step 3: Proper Labeling of the Waste Container
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[3][10]
-
Initial Labeling: As soon as you designate a container for this waste stream, label it clearly.
-
Required Information: The label must include:
Step 4: Accumulating Waste
Follow safe practices while adding waste to the container.
-
Location: Keep the waste container at or near the point of generation, such as in a satellite accumulation area within your lab.[5]
-
Keep Closed: The container must remain closed at all times except when you are actively adding waste.[3][10]
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[10]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or has been accumulating for the maximum allowed time (typically six months in academic labs), contact your institution's Environmental Health and Safety (EHS) office.[5]
-
Professional Disposal: Your EHS office will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility, where it will likely be incinerated.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-deoxy-L-ribopyranoside, emphasizing a conservative approach in the absence of specific data.
Caption: Disposal decision workflow for tert-butyl 2-deoxy-L-ribopyranoside.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Consult EHS: Contact your institution's EHS office for guidance.
-
Small Spills: For a minor spill that you are trained to handle:
-
Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a flammable substance.
-
Sweep the absorbent material into a designated container for hazardous waste.
-
Clean the spill area with soap and water.
-
Label the container with all contents and dispose of it as hazardous waste.
-
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of tert-butyl 2-deoxy-L-ribopyranoside waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Sigma-Aldrich. (2020). Safety Data Sheet.
- United Initiators. (2018). SAFETY DATA SHEET.
- United Initiators. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemPoint.com. (2015). SAFETY DATA SHEET.
- United Initiators. (2024). SAFETY DATA SHEET.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Deoxy-D-glucose.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Florida State University. (n.d.). General Laboratory Safety Procedures.
- Unknown. (n.d.). Chemical waste disposal.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- BioRAFT. (2024). Lab Safety Rules and Guidelines.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Scribd. (n.d.). Lab Safety Protocols | PDF.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- Astech Ireland. (n.d.). Safety Data Sheet: 2-Deoxy-D-ribose.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. laboratoriosescolares.net [laboratoriosescolares.net]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ethz.ch [ethz.ch]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
